Tauroursodeoxycholate-d4-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H45NO6S |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i12D2,13D2 |
InChI Key |
BHTRKEVKTKCXOH-YXQIXPMFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Tauroursodeoxycholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauro-D4-ursodeoxycholic acid is the deuterated form of Tauroursodeoxycholic acid (TUDCA), a taurine-conjugated secondary bile acid. Due to the isotopic labeling, Tauro-D4-ursodeoxycholic acid is primarily utilized as an internal standard for the quantification of TUDCA in analytical studies. Therefore, its mechanism of action is identical to that of TUDCA. TUDCA exhibits a remarkable range of cytoprotective properties, making it a molecule of significant interest in various therapeutic areas. Its mechanisms of action are pleiotropic, impacting cellular processes from signal transduction and protein folding to apoptosis and inflammation. This technical guide provides a detailed exploration of the core mechanisms of TUDCA, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
TUDCA's therapeutic potential stems from its ability to modulate multiple cellular pathways. The primary mechanisms can be broadly categorized as:
-
Alleviation of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, aiding in proper protein folding and reducing the accumulation of unfolded or misfolded proteins in the ER, thereby mitigating the unfolded protein response (UPR).
-
Inhibition of Apoptosis: TUDCA interferes with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.
-
Anti-inflammatory Effects: TUDCA modulates key inflammatory signaling pathways, such as NF-κB and TGF-β, to reduce the expression of pro-inflammatory mediators.
-
Modulation of Cellular Signaling: TUDCA interacts with various cell surface and nuclear receptors, including the Takeda G-protein-coupled receptor 5 (TGR5), to influence downstream signaling cascades like the PI3K/Akt and MLCK pathways.
I. Alleviation of Endoplasmic Reticulum (ER) Stress
ER stress is a condition of cellular distress caused by the accumulation of unfolded or misfolded proteins in the ER lumen. TUDCA has been shown to effectively counteract ER stress by reducing the expression of key UPR markers.
Signaling Pathway: ER Stress and UPR Modulation by TUDCA
Caption: TUDCA alleviates ER stress by reducing unfolded proteins and downregulating key UPR markers like GRP78 and CHOP.
Quantitative Data: Effect of TUDCA on ER Stress Markers
| Marker | Cell/Tissue Type | Condition | TUDCA Concentration | Result | Reference |
| GRP78 | Renal Mesangial Cells | TGF-β1 stimulation | 100 µM | Significant downregulation of GRP78 protein expression. | [1] |
| CHOP | Renal Mesangial Cells | TGF-β1 stimulation | 100 µM | Significant downregulation of CHOP protein expression. | [1] |
| GRP78 | Lens Homogenates (Diabetic Rats) | Streptozotocin-induced diabetes | Oral administration | Suppressed the increase in GRP78 expression. | [2] |
| CHOP | Lens Homogenates (Diabetic Rats) | Streptozotocin-induced diabetes | Oral administration | Suppressed the increase in CHOP expression. | [2] |
Experimental Protocol: Western Blot for ER Stress Markers (GRP78 and CHOP)
This protocol is a generalized representation based on methodologies described in cited literature[1].
-
Cell Culture and Treatment:
-
Culture renal mesangial cells in appropriate media.
-
Induce ER stress by treating cells with TGF-β1 (e.g., 10 ng/mL) for 24 hours.
-
In a parallel group, pre-treat cells with TUDCA (e.g., 100 µM) for 2 hours before TGF-β1 stimulation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 (e.g., 1:1000 dilution) and CHOP (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Normalize protein expression to a loading control such as β-actin or GAPDH.
-
II. Inhibition of Apoptosis
TUDCA exerts potent anti-apoptotic effects by targeting multiple points in the apoptotic cascade, including the activation of caspases and the regulation of Bcl-2 family proteins.
Signaling Pathway: TUDCA's Anti-Apoptotic Mechanism
Caption: TUDCA inhibits apoptosis by upregulating Bcl-2, inhibiting Bax translocation, and reducing caspase-3 activation.
Quantitative Data: Effect of TUDCA on Apoptotic Markers
| Marker | Cell/Tissue Type | Condition | TUDCA Concentration | Result | Reference |
| TUNEL-positive cells | Primary Cortical Neurons | Fibrillar Aβ (1-42) exposure | 100 µM | Significant reduction in the percentage of apoptotic nuclei. | |
| Caspase-3 activity | Primary Cortical Neurons | Fibrillar Aβ (1-42) exposure | 100 µM | Significant inhibition of DEVD-specific caspase activity. |
Experimental Protocol: TUNEL Assay and Caspase-3 Activity
This protocol is a generalized representation based on methodologies described in cited literature.
TUNEL Assay for Apoptosis Detection:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons on coverslips.
-
Induce apoptosis by treating with 20 µM fibrillar Aβ (1-42) for 24 hours.
-
In a parallel group, pre-treat cells with 100 µM TUDCA for 12 hours prior to Aβ exposure.
-
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Staining:
-
Incubate cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and a fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse cells with PBS.
-
Counterstain nuclei with a DNA-binding dye such as Hoechst 33342.
-
Mount coverslips onto microscope slides.
-
Visualize and quantify TUNEL-positive (apoptotic) cells using fluorescence microscopy.
-
Caspase-3 Activity Assay:
-
Protein Extraction:
-
Following cell treatment as described above, lyse cells in a specific caspase assay buffer.
-
Centrifuge lysates to pellet debris and collect the supernatant.
-
Determine protein concentration.
-
-
Fluorometric Assay:
-
Incubate a defined amount of protein lysate with a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) in a 96-well plate.
-
Measure the fluorescence generated by the cleavage of the substrate at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate caspase-3 activity based on the rate of fluorescence increase and normalize to the protein concentration.
-
III. Anti-inflammatory Effects
TUDCA demonstrates significant anti-inflammatory properties by targeting key signaling pathways that regulate the expression of inflammatory cytokines and chemokines.
Signaling Pathway: TUDCA's Inhibition of NF-κB Signaling
Caption: TUDCA inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.
Signaling Pathway: TUDCA's Activation of TGF-β Signaling
Caption: TUDCA promotes an anti-inflammatory response by increasing the expression of TGF-β3 and activating the Smad signaling pathway.
Quantitative Data: Effect of TUDCA on Inflammatory Markers
| Marker | Cell/Tissue Type | Condition | TUDCA Concentration/Dose | Result | Reference |
| IL-1α mRNA | MKN-45 gastric epithelial cells | TNF-α stimulation | 1 mM | Downregulation of IL-1α mRNA levels. | |
| NF-κB DNA binding | MKN-45 gastric epithelial cells | TNF-α stimulation | 1 mM | Reduced NF-κB DNA binding activity. | |
| IκBα phosphorylation | MKN-45 gastric epithelial cells | TNF-α stimulation | 1 mM | Inhibition of TNF-α-induced IκBα phosphorylation. | |
| TGF-β3 transcript | Mouse Hippocampus | LPS injection | 500 mg/kg | Significant increase in TGF-β3 mRNA expression. |
Experimental Protocol: NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This protocol is a generalized representation based on methodologies described in cited literature.
-
Cell Culture and Nuclear Extract Preparation:
-
Culture MKN-45 cells and pre-treat with TUDCA (1 mM) for 1 hour.
-
Stimulate cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Harvest cells and prepare nuclear extracts using a nuclear extraction kit.
-
Determine protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Incubate 5-10 µg of nuclear extract with the ³²P-labeled NF-κB probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction.
-
-
Electrophoresis and Autoradiography:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the radioactive bands.
-
A shifted band indicates the formation of the NF-κB-DNA complex.
-
IV. Modulation of Cellular Signaling
TUDCA influences a variety of signaling pathways that are crucial for cell survival, proliferation, and barrier function.
Signaling Pathway: TUDCA's Activation of the PI3K/Akt Pathway
Caption: TUDCA promotes cell survival by activating the PI3K/Akt signaling pathway.
Signaling Pathway: TUDCA's Regulation of the TGR5-MLCK Pathway
Caption: TUDCA enhances intestinal barrier function by activating TGR5, which in turn inhibits MLCK and preserves tight junction integrity.
Quantitative Data: Effect of TUDCA on Signaling Molecules and Barrier Function
| Marker/Parameter | Cell/Tissue Type | Condition | TUDCA Concentration | Result | Reference |
| p-Akt | Cancer Cell Lines | - | Varies | Increased phosphorylation of Akt. | |
| ZO-1, Occludin, Claudin-1 | IPEC-J2 cells | E. coli challenge | 100 µM | Reversed the E. coli-induced decrease in tight junction protein expression. | |
| MLCK expression | IPEC-J2 cells | E. coli challenge | 100 µM | Abolished the E. coli-induced activation of the MLCK signaling pathway. |
Experimental Protocol: Western Blot for PI3K/Akt Pathway
This protocol is a generalized representation based on methodologies described in cited literature.
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., HCT116, LoVo) in appropriate media.
-
Treat cells with TUDCA at various concentrations for specified time points.
-
-
Protein Extraction and Quantification:
-
Perform protein extraction as described in the ER stress Western blot protocol.
-
-
Western Blotting:
-
Separate 30-50 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% BSA in TBST.
-
Incubate with primary antibodies for total PI3K, phospho-PI3K, total Akt, and phospho-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect and quantify protein bands using an ECL system.
-
Calculate the ratio of phosphorylated protein to total protein to determine pathway activation.
-
Conclusion
Tauro-D4-ursodeoxycholic acid, through its active counterpart TUDCA, exerts a complex and interconnected series of effects at the cellular level. Its ability to act as a chemical chaperone to alleviate ER stress, inhibit apoptosis through multiple checkpoints, and modulate key inflammatory and cell survival signaling pathways underscores its significant therapeutic potential. The experimental data and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the multifaceted mechanisms of this promising bile acid. The continued exploration of these pathways will undoubtedly unveil new opportunities for the application of TUDCA in a wide range of diseases characterized by cellular stress and inflammation.
References
Synthesis and biosynthesis of Tauroursodeoxycholic acid
An In-depth Technical Guide to the Synthesis and Biosynthesis of Tauroursodeoxycholic Acid (TUDCA)
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that is the taurine conjugate of ursodeoxycholic acid (UDCA).[1][2][3] Naturally occurring in small amounts in human bile, TUDCA is found in high concentrations in the bile of bears, which has led to its historical use in traditional Chinese medicine. In modern pharmacology, TUDCA and its precursor UDCA are recognized for their therapeutic potential, particularly in treating cholestatic liver diseases. Beyond its hepatobiliary applications, a growing body of research highlights TUDCA's role as a potent cytoprotective agent with neuroprotective, anti-apoptotic, and anti-inflammatory properties. These effects are largely attributed to its function as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress and stabilizing the unfolded protein response (UPR).
This technical guide provides a comprehensive overview of the synthesis and biosynthesis of TUDCA. It is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visual representations of the core chemical and biological pathways.
Biosynthesis of Tauroursodeoxycholic Acid
The biosynthesis of TUDCA is a complex, multi-step process primarily involving hepatic enzymes and modification by the gut microbiota. It can be understood through two main routes: the natural pathway in vivo and engineered microbial biosynthesis for production purposes.
Natural Biosynthetic Pathway
In humans, TUDCA is considered a secondary bile acid. Its synthesis originates from cholesterol in the liver and is completed by microbial enzymes in the intestine.
-
Hepatic Synthesis of Primary Bile Acids: The process begins in the liver with the conversion of cholesterol into primary bile acids, primarily chenodeoxycholic acid (CDCA) and cholic acid. Key enzymes in this pathway include Cholesterol 7α-hydroxylase (CYP7A1) and sterol 27-hydroxylase (CYP27A1).
-
Conjugation in the Liver: Before secretion into the bile, these primary bile acids are conjugated with either taurine or glycine. The conjugation of CDCA with taurine yields taurochenodeoxycholic acid (TCDCA). This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT).
-
Microbial Transformation in the Intestine: TCDCA is secreted into the intestine, where it is acted upon by the gut microbiota. Intestinal bacteria first deconjugate TCDCA back to CDCA using bile salt hydrolases (BSH).
-
Epimerization to UDCA: Subsequently, microbial enzymes, specifically 7α- and 7β-hydroxysteroid dehydrogenases (HSDHs), catalyze the epimerization of the 7α-hydroxyl group of CDCA to the 7β-position, forming ursodeoxycholic acid (UDCA).
-
Enterohepatic Circulation and Final Conjugation: UDCA is reabsorbed from the intestine, returns to the liver via enterohepatic circulation, and is then conjugated with taurine by the enzyme BAAT to form the final product, TUDCA.
Microbial and Enzymatic Biosynthesis
Due to the low natural abundance of TUDCA in most animals (except bears) and the environmental concerns of chemical synthesis, microbial and enzymatic production methods are increasingly being explored. These approaches often use more abundant bile acids like CDCA or TCDCA as starting materials.
Engineered Saccharomyces cerevisiae : Researchers have successfully engineered the yeast S. cerevisiae to produce TUDCA from CDCA. This was achieved by introducing heterologous genes to create a functional biosynthetic pathway. The engineered strain contains three key modules:
-
Epimerization Module: Converts CDCA to UDCA using 7α-HSDH and 7β-HSDH from gut microbes.
-
Taurine Conjugation Module: Activates UDCA with a CoA-ligase (e.g., BaiB from Clostridium scindens or human SLC27A5) and then conjugates it with taurine using BAAT.
-
Taurine Biosynthesis Module: Enables the yeast to produce its own taurine from cysteine by expressing cysteine dioxygenase (CDO1) and cysteine sulfinic acid decarboxylase (CSAD).
Engineered Escherichia coli : E. coli has also been engineered for in vivo synthesis of TUDCA from TCDCA. This typically involves expressing the microbial 7α- and 7β-HSDH enzymes to facilitate the epimerization reaction.
In Vitro Enzymatic Systems: Another approach involves using immobilized enzymes in a coupled system. For example, 7α-HSDH and 7β-HSDH have been co-immobilized on carriers like chitosan microspheres to catalyze the conversion of TCDCA to TUDCA in a bioreactor.
Quantitative Data for Biosynthesis
| Method | Organism/System | Substrate | Product Titer / Conversion Rate | Reference |
| In vivo synthesis | Engineered E. coli | TCDCA | ~1.61 g/L TUDCA | |
| In vitro double-enzyme system | Immobilized 7α/β-HSDH | TCDCA | 62.49% TUDCA conversion | |
| In vivo synthesis | Engineered S. cerevisiae | CDCA | 15–20 mg/L TUDCA | |
| Large-scale enzymatic synthesis | Not specified | CDCA | Kilogram-scale UDCA production |
Experimental Protocol: TUDCA Production in Engineered S. cerevisiae
This protocol is a representative summary based on published methodologies for producing TUDCA in yeast.
-
Strain Construction:
-
Obtain a suitable S. cerevisiae host strain.
-
Synthesize codon-optimized genes for 7α-HSDH, 7β-HSDH, an acyl-CoA ligase (e.g., C. scindens BaiB), human BAAT, and taurine synthesis enzymes (e.g., Cyprinus carpio Cdo1 and Csad).
-
Assemble the genes into expression cassettes with appropriate yeast promoters and terminators.
-
Integrate the gene cassettes for epimerization (HSDHs) and conjugation/taurine synthesis into the yeast genome at specific loci (e.g., URA3 and LEU2) using CRISPR/Cas9 or homology-directed repair.
-
Verify successful integration by PCR and sequencing.
-
-
Fermentation:
-
Prepare a suitable yeast culture medium (e.g., synthetic complete medium lacking uracil and leucine for auxotrophic selection).
-
Inoculate a starter culture and grow overnight at 30°C with shaking.
-
Inoculate the main fermentation culture with the starter culture to a specified optical density (e.g., OD₆₀₀ = 0.1).
-
Grow the main culture at 30°C. When the culture reaches the mid-log phase, induce protein expression if using inducible promoters.
-
Supplement the culture with the substrate CDCA (e.g., 100 mg/L) and, if the taurine synthesis module is inefficient, with taurine (e.g., 32 mg/L).
-
Continue fermentation for 48-72 hours.
-
-
Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract bile acids from the culture supernatant and/or cell pellet using a suitable organic solvent extraction method.
-
Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Identify and quantify TUDCA, UDCA, and other bile acids by comparing retention times and mass-to-charge ratios (m/z) with authentic standards. Create a calibration curve with known concentrations of TUDCA standard to quantify the product titer.
-
Chemical Synthesis of Tauroursodeoxycholic Acid
Chemical synthesis provides a direct and scalable route to TUDCA, typically starting from UDCA or by converting the more abundant CDCA.
General Synthesis Strategies
Route 1: From Ursodeoxycholic Acid (UDCA) This is the most direct route. It involves the activation of the carboxylic acid group of UDCA, followed by amidation with taurine.
-
Activation of Carboxylic Acid: The carboxylic acid of UDCA is converted into a more reactive intermediate to facilitate amide bond formation. A common method is the formation of a mixed anhydride using an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary base like triethylamine.
-
Conjugation with Taurine: The activated UDCA is then reacted with an aqueous alkaline solution of taurine. The amino group of taurine performs a nucleophilic attack on the activated carbonyl, forming the amide bond and yielding the TUDCA salt.
-
Purification: The final product is obtained by acidifying the solution to precipitate TUDCA, followed by filtration, washing, and recrystallization from an appropriate solvent.
Route 2: From Chenodeoxycholic Acid (CDCA) This route is economically attractive as CDCA is more readily available. It requires an additional epimerization step to convert the 7α-hydroxyl group to the 7β-configuration.
-
Conjugation with Taurine: CDCA is first conjugated with taurine to form TCDCA, using a similar activation/amidation strategy as described above.
-
Oxidation: The 7α-hydroxyl group of TCDCA is oxidized to a ketone using an oxidizing agent (e.g., potassium dichromate), yielding 3α-hydroxy-7-keto-5β-cholane-N-taurine.
-
Stereoselective Reduction: The 7-keto group is then stereoselectively reduced to the 7β-hydroxyl group. This is the critical step for establishing the correct stereochemistry. Reagents like sodium borohydride or potassium borohydride are used, often under conditions that favor the formation of the equatorial 7β-hydroxyl.
-
Purification: The resulting TUDCA is purified from the reaction mixture.
Quantitative Data for Chemical Synthesis
| Starting Material | Key Reagents | Yield | Purity (HPLC) | Reference |
| UDCA | Ethyl chloroformate, Triethylamine, Taurine | Not specified, but process is scalable | >98.5% | |
| CDCA | N-hydroxysuccinimide, Condensing agent, Taurine, Oxidizing agent, KBH₄ | High (implied by industrial potential) | High |
Experimental Protocol: Synthesis of TUDCA from UDCA
This protocol is a generalized representation based on patent literature.
-
Preparation of Mixed Anhydride:
-
Charge a reactor with UDCA (1.0 eq) and a suitable solvent (e.g., acetone). Cool the suspension to <10°C.
-
Add triethylamine (1.0-1.1 eq) while maintaining the temperature. Further cool the mixture to <0°C.
-
Slowly add ethyl chloroformate (1.0-1.1 eq) over ~15 minutes, ensuring the temperature remains <0°C.
-
Stir the resulting suspension for ~20-30 minutes to complete the formation of the mixed anhydride.
-
-
Preparation of Taurine Solution:
-
In a separate vessel, dissolve taurine (1.0-1.1 eq) in demineralized water with an alkali such as sodium hydroxide to form a sodium taurinate solution.
-
-
Conjugation Reaction:
-
Transfer the taurine solution to the reactor containing the mixed anhydride. The reaction is typically exothermic; maintain the temperature at ~15-20°C.
-
Stir the mixture for several hours until the reaction is complete (monitored by HPLC). The product is the sodium salt of TUDCA in an aqueous/acetone solution.
-
-
Precipitation and Purification:
-
Filter the reaction mixture to remove any solids.
-
Carefully add an acid (e.g., hydrochloric acid) to the aqueous solution of the TUDCA salt to adjust the pH and precipitate the free TUDCA.
-
Allow the suspension to stand for 1-3 hours to ensure complete precipitation.
-
Filter the suspension to collect the crude TUDCA.
-
Wash the collected solid with demineralized water to remove salts and impurities.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the final product under vacuum at <50°C. The final product should have a purity of >98.5% by HPLC.
-
Key Signaling Pathways Modulated by TUDCA
TUDCA's therapeutic effects stem from its ability to modulate multiple cellular signaling pathways, primarily related to cell stress, apoptosis, and inflammation.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen. This activates the UPR, a signaling network aimed at restoring homeostasis. However, prolonged or severe ER stress triggers apoptosis. TUDCA acts as a chemical chaperone, helping to properly fold proteins and thereby alleviating ER stress. It reduces the activation of key UPR sensors like IRE1 (Inositol-requiring enzyme 1) and PERK (PKR-like ER kinase), which in turn suppresses downstream pro-apoptotic pathways, including the activation of JNK (c-Jun N-terminal kinase) and CHOP (C/EBP homologous protein).
Mitochondrial Apoptosis Pathway
TUDCA is a potent inhibitor of apoptosis. It primarily targets the mitochondrial (intrinsic) pathway of cell death. It prevents the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane. This stabilizes the mitochondrial membrane, preventing the release of cytochrome c into the cytoplasm. The inhibition of cytochrome c release blocks the activation of caspases (like caspase-9 and caspase-3), which are the executioners of apoptosis.
Other Key Pathways
-
Akt/GSK3β Pathway: In models of neurodegenerative diseases, TUDCA has been shown to activate the pro-survival Akt signaling pathway. Activated Akt can phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK3β), a protein implicated in tau hyperphosphorylation in Alzheimer's disease.
-
NF-κB Pathway: TUDCA can suppress inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which reduces the expression of pro-inflammatory cytokines like TNF-α.
-
Bile Acid Receptors: TUDCA interacts with several membrane-bound and nuclear receptors, including TGR5 and farnesoid X receptor (FXR), which regulate metabolism and inflammation. However, its affinity for FXR is relatively low compared to other bile acids.
References
Tauro-D4-ursodeoxycholic Acid: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tauro-D4-ursodeoxycholic acid (T-D4-UDCA) is a deuterated form of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid that has demonstrated significant neuroprotective properties across a wide range of preclinical models of neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth overview of the core scientific principles underlying the neuroprotective effects of TUDCA, which are anticipated to be shared by its deuterated analogue, T-D4-UDCA. The substitution of hydrogen with deuterium atoms in T-D4-UDCA is a pharmaceutical strategy aimed at improving the pharmacokinetic profile, potentially offering enhanced stability and bioavailability. This document collates key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows relevant to the investigation of this promising class of neuroprotective agents.
Core Neuroprotective Mechanisms
TUDCA, and by extension T-D4-UDCA, exerts its neuroprotective effects through a multi-faceted mechanism of action that addresses several key pathological processes implicated in neurodegeneration. These include the inhibition of apoptosis, protection of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and modulation of inflammatory and oxidative stress pathways.[1][3]
Inhibition of Apoptosis
A primary mechanism of TUDCA's neuroprotective action is its potent anti-apoptotic activity. It intervenes in the mitochondrial pathway of apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspases.
Mitochondrial Protection
Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. TUDCA has been shown to preserve mitochondrial integrity and function by stabilizing the mitochondrial membrane, preventing mitochondrial swelling, and inhibiting the opening of the mitochondrial permeability transition pore. This leads to maintained ATP production and reduced generation of reactive oxygen species (ROS).
Attenuation of Endoplasmic Reticulum (ER) Stress
ER stress and the subsequent unfolded protein response (UPR) are implicated in neuronal cell death. TUDCA acts as a chemical chaperone, alleviating ER stress and inhibiting apoptosis mediated by ER-resident caspases such as caspase-12.
Anti-Inflammatory and Antioxidant Effects
TUDCA has demonstrated anti-inflammatory properties by reducing the activation of microglia and astrocytes and decreasing the production of pro-inflammatory cytokines. Furthermore, it exhibits antioxidant effects by attenuating oxidative stress.
Key Signaling Pathways
The neuroprotective effects of TUDCA are mediated by its influence on several critical intracellular signaling pathways. A key pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway. Activation of this pathway by TUDCA leads to the phosphorylation and inhibition of pro-apoptotic proteins and promotes cell survival.
Signaling pathways modulated by T-D4-UDCA/TUDCA.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of TUDCA in various models of neurodegenerative diseases.
Table 1: Effects of TUDCA on Neuronal Survival and Apoptosis
| Model | Treatment | Outcome Measure | Result | Reference |
| Rat Cortical Neurons (Aβ-induced toxicity) | 100 µM TUDCA | Apoptotic Nuclei (%) | ~50% reduction | |
| Rat Model of Acute Stroke (MCAO) | TUDCA (administered 1h post-ischemia) | Infarct Size Reduction (%) | ~50% reduction | |
| Rat Model of Acute Stroke (MCAO) | TUDCA | TUNEL-positive cells | Significantly reduced | |
| Rat Primary Neurons (CHMP2BIntron5 expression) | 10 µM UDCA (48h) | Propidium Iodide Positive Nuclei (%) | Significant reduction from 75% | |
| Human Cone-like Cell Line (Albumin-induced toxicity) | 1 µM TUDCA or UDCA | Cell Viability (%) | Significantly protected |
Table 2: Effects of TUDCA on Functional Outcomes in Animal Models
| Disease Model | Animal | Treatment | Functional Outcome | Result | Reference |
| Alzheimer's Disease (AD mice) | Mouse | 0.4% TUDCA in diet | Memory Deficits | Marked improvement | |
| Parkinson's Disease (MPTP model) | Mouse | TUDCA pretreatment | Dopaminergic Neuronal Damage | Protected against damage | |
| Huntington's Disease (Transgenic model) | Mouse | TUDCA | Locomotor and Sensorimotor Deficits | Improved deficits | |
| Amyotrophic Lateral Sclerosis (ALS) | Human | 1g TUDCA twice daily for 54 weeks | Disease Progression | Relative slowing | |
| Acute Hemorrhagic Stroke (Collagenase injection) | Rat | TUDCA (up to 6h post-ICH) | Lesion Volume Reduction (%) | Up to 50% reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of typical experimental protocols used in the evaluation of TUDCA's neuroprotective effects.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in neurobasal medium supplemented with B27 and L-glutamine.
-
Induction of Neurotoxicity: After 3 days in culture, neurons are exposed to a neurotoxic agent, such as fibrillar amyloid-β (Aβ) peptide (e.g., 25 µM Aβ fragment 25–35), for 24 hours to induce apoptosis.
-
Treatment: Cells are pre-treated with TUDCA (e.g., 100 µM) for 12 hours prior to and during the exposure to the neurotoxic agent.
-
Assessment of Apoptosis:
-
Hoechst Staining: Nuclear morphology is visualized by staining with Hoechst 33258. Apoptotic nuclei are identified by condensed or fragmented chromatin.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Data Analysis: The percentage of apoptotic cells is quantified by counting the number of apoptotic nuclei relative to the total number of cells in multiple microscopic fields.
In Vivo Model of Acute Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Adult male rats are subjected to transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) using an intraluminal filament for a defined period (e.g., 2 hours), followed by reperfusion.
-
Treatment: TUDCA is administered intravenously or intraperitoneally at a specific dose at a set time point after the onset of ischemia (e.g., 1 hour after).
-
Neurological Function Assessment: Neurological deficits are evaluated at various time points (e.g., 2 and 7 days after reperfusion) using a standardized neurological scoring system.
-
Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
-
Histological and Molecular Analysis: Brain tissue is processed for histological analysis (e.g., TUNEL staining for apoptosis) and molecular assays (e.g., Western blotting for caspase activation).
Typical experimental workflows for evaluating neuroprotective agents.
The Role of Deuteration: T-D4-UDCA
The "D4" in Tauro-D4-ursodeoxycholic acid signifies the presence of four deuterium atoms, which are stable isotopes of hydrogen. The strategic replacement of hydrogen with deuterium at specific molecular positions that are susceptible to metabolic breakdown can slow down the rate of drug metabolism. This "kinetic isotope effect" can lead to:
-
Increased Half-life: A longer duration of action of the drug in the body.
-
Enhanced Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.
-
Reduced Metabolite Load: Potentially decreasing the formation of unwanted or less active metabolites.
While specific data for T-D4-UDCA is not yet widely available in the public domain, the rationale for its development is to leverage the well-established neuroprotective mechanisms of TUDCA with an improved pharmacokinetic profile, potentially leading to a more effective therapeutic agent for neurodegenerative diseases.
Conclusion
Tauro-D4-ursodeoxycholic acid represents a promising next-generation neuroprotective agent, building upon the extensive and compelling preclinical and emerging clinical evidence for its non-deuterated counterpart, TUDCA. Its multifaceted mechanism of action, targeting key pathological pathways in neurodegeneration, makes it a strong candidate for further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at fully elucidating the therapeutic potential of this class of molecules. Further research into the specific pharmacokinetic and pharmacodynamic properties of T-D4-UDCA is warranted to confirm the anticipated benefits of deuteration and to advance its clinical development.
References
- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 2. Tauroursodeoxycholic acid in the treatment of patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: The bile acids urso- and tauroursodeoxycholic acid as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Tauro-D4-ursodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauro-D4-ursodeoxycholic acid (Tauro-D4-UDCA) is a deuterated form of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid. TUDCA is the taurine conjugate of ursodeoxycholic acid (UDCA) and is found in small amounts in human bile. Due to its cytoprotective and anti-apoptotic properties, TUDCA and its derivatives are of significant interest in the development of therapeutics for a variety of conditions, including cholestatic liver diseases, neurodegenerative disorders, and metabolic diseases. The deuteration of TUDCA to form Tauro-D4-UDCA provides a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This guide provides a comprehensive overview of the core physicochemical properties of Tauro-D4-ursodeoxycholic acid, with comparative data for its non-deuterated counterpart, TUDCA, where applicable.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of Tauro-D4-ursodeoxycholic acid and its non-deuterated form, TUDCA.
Table 1: General Physicochemical Properties
| Property | Tauro-D4-ursodeoxycholic Acid | Tauroursodeoxycholic Acid (TUDCA) |
| Chemical Formula | C₂₆H₄₁D₄NO₆S | C₂₆H₄₅NO₆S |
| Molecular Weight | 503.7 g/mol | 499.7 g/mol |
| CAS Number | 2573035-17-1 | 14605-22-2 |
| Appearance | Solid | Crystalline solid |
| Synonyms | TUDCA-d4, 3α,7β-dihydroxy-5β-cholanoyl Taurine-d4 | TUDCA, Ursodeoxycholyltaurine |
Table 2: Solubility Data
| Solvent | Tauro-D4-ursodeoxycholic Acid | Tauroursodeoxycholic Acid (TUDCA) |
| DMSO | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Water | Not explicitly reported | Sparingly soluble |
Table 3: Acid-Base and Partitioning Properties (for TUDCA)
| Property | Value |
| pKa (Strongest Acidic) | -0.8 (predicted) |
| pKa (Strongest Basic) | -0.32 (predicted) |
| LogP | 1.1 (predicted) |
Note: Some of the data presented, particularly for TUDCA, are predicted values from computational models and should be considered as estimates. Experimental verification is recommended.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and for the quantification of Tauro-D4-ursodeoxycholic acid are outlined below.
Determination of Solubility
Objective: To determine the solubility of Tauro-D4-ursodeoxycholic acid in various solvents.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions: Add an excess amount of Tauro-D4-ursodeoxycholic acid to a known volume of the selected solvent (e.g., water, DMSO, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved Tauro-D4-ursodeoxycholic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.
Determination of Critical Micelle Concentration (CMC)
Methodology: Surface Tension Measurement
-
Preparation of a Series of Dilutions: Prepare a range of concentrations of the bile acid in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the bile acid concentration.
-
CMC Determination: The CMC is identified as the concentration at which a sharp break in the plot occurs. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant as the monomers are incorporated into micelles.
Quantification in Biological Matrices by LC-MS/MS
Objective: To accurately quantify the concentration of Tauro-D4-ursodeoxycholic acid (as an internal standard) and TUDCA in biological samples such as plasma or serum.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum, add an internal standard solution containing a known concentration of Tauro-D4-ursodeoxycholic acid.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for TUDCA and Tauro-D4-UDCA are monitored.
-
TUDCA transition (example): m/z 498.4 → m/z 80.1
-
Tauro-D4-UDCA transition (example): m/z 503.2 → m/z 79.9
-
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte (TUDCA) to the internal standard (Tauro-D4-UDCA) against the concentration of the analyte. The concentration of TUDCA in the unknown samples is then determined from this calibration curve.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the TUDCA-mediated activation of the AKT signaling pathway, which is implicated in its neuroprotective effects.
Caption: TUDCA-mediated activation of the PI3K/AKT signaling pathway.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the quantification of Tauro-D4-ursodeoxycholic acid and its non-deuterated analog in a biological matrix.
The Attenuation of Endoplasmic Reticulum Stress by Tauro-D4-ursodeoxycholic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document primarily summarizes research conducted on Tauroursodeoxycholic acid (TUDCA). Tauro-D4-ursodeoxycholic acid is a deuterated form of TUDCA, meaning four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is often used for pharmacokinetic studies to trace the molecule's metabolism. The biological activity of Tauro-D4-ursodeoxycholic acid is presumed to be identical to that of TUDCA. Due to a lack of specific studies on the D4 variant's effect on endoplasmic reticulum (ER) stress, this guide extrapolates from the extensive data available for TUDCA.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing the degradation of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.[1]
The UPR is initiated by three ER-resident transmembrane proteins that act as stress sensors:
-
Inositol-requiring enzyme 1 (IRE1): An endoribonuclease that, upon activation, unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.
-
PKR-like ER kinase (PERK): A kinase that, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.
-
Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases. The cleaved N-terminal fragment of ATF6 (ATF6n) moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.
Tauro-ursodeoxycholic acid (TUDCA) as a Modulator of ER Stress
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective effects in a wide range of preclinical models of diseases characterized by ER stress.[2][3] It is thought to act as a chemical chaperone, a class of small molecules that can stabilize protein conformation and improve the protein-folding capacity of the ER.[4] By alleviating the burden of unfolded proteins, TUDCA can effectively dampen the UPR and inhibit ER stress-induced apoptosis.
The mechanisms by which TUDCA mitigates ER stress are multifaceted and involve the modulation of all three branches of the UPR. TUDCA has been shown to reduce the expression and activation of key UPR proteins, including GRP78 (also known as BiP), an ER chaperone that acts as a master regulator of the UPR, as well as the downstream effectors of the three UPR branches.
Signaling Pathways Modulated by TUDCA
The PERK Pathway
Under ER stress, TUDCA has been shown to inhibit the phosphorylation of PERK and its downstream target eIF2α. This, in turn, reduces the translation of ATF4 and the subsequent expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).
Caption: TUDCA inhibits the PERK branch of the UPR.
The IRE1 Pathway
TUDCA has also been shown to attenuate the activation of the IRE1 pathway. By reducing ER stress, TUDCA can decrease the endoribonuclease activity of IRE1, leading to reduced splicing of XBP1 mRNA. This results in lower levels of the active XBP1s transcription factor and decreased expression of its target genes.
Caption: TUDCA attenuates the IRE1 branch of the UPR.
The ATF6 Pathway
Similarly, TUDCA can suppress the activation of the ATF6 pathway. By mitigating ER stress, TUDCA reduces the translocation of ATF6 to the Golgi and its subsequent cleavage, leading to decreased levels of the active ATF6n transcription factor and reduced expression of its target genes, such as ER chaperones.
Caption: TUDCA suppresses the ATF6 branch of the UPR.
Quantitative Data on the Effects of TUDCA on ER Stress Markers
The following tables summarize quantitative data from various studies investigating the effects of TUDCA on key markers of ER stress.
Table 1: Effect of TUDCA on ER Stress Markers in a Rat Model of Advanced Maternal Age
| Marker | Treatment Group | Fold Change vs. Young Control | p-value |
| GRP78 (Male Labyrinth Zone) | Aged Control | Increased | <0.001 |
| Aged + TUDCA | Reduced vs. Aged Control | <0.01 | |
| p-eIF2α (Male Labyrinth Zone) | Aged + TUDCA | Reduced vs. Aged Control | <0.05 |
| ATF-4 (Male Labyrinth Zone) | Aged + TUDCA | Reduced vs. Aged Control | <0.05 |
| CHOP (Male Labyrinth Zone) | Aged + TUDCA | Reduced vs. Aged Control | <0.05 |
| sXBP-1 (Male Junctional Zone) | Aged + TUDCA | Reduced vs. Aged Control | Not specified |
| sXBP-1 (Female Junctional Zone) | Aged + TUDCA | Reduced vs. Aged Control | Not specified |
Table 2: Effect of TUDCA on ER Stress in Bovine Fibroblasts under Serum Starvation
| Gene | Treatment Group | Relative Expression vs. 10% Serum | p-value |
| Ire1 | Serum Starvation | Significantly Increased | <0.05 |
| Serum Starvation + 100 µM TUDCA | Significantly Reduced | <0.05 | |
| Bip (GRP78) | Serum Starvation | Significantly Increased | <0.05 |
| Serum Starvation + 100 µM TUDCA | Significantly Reduced | <0.05 | |
| Chop | Serum Starvation | Significantly Increased | <0.05 |
| Serum Starvation + 100 µM TUDCA | Significantly Reduced | <0.05 |
Table 3: Effect of TUDCA on ER Stress in Adrenocortical Carcinoma (ACC) SW-13 Cells
| Marker | Treatment Group (48h) | Expression vs. 0 µM TUDCA | p-value |
| GRP78 (mRNA) | 400 µM TUDCA | Significantly Decreased | <0.001 |
| GRP78 (protein) | 400 µM TUDCA | Markedly Decreased | Not specified |
| PERK (protein) | 400 µM TUDCA | Decreased | Not specified |
| ATF6 (protein) | 400 µM TUDCA | Decreased | Not specified |
| CHOP (protein) | 400 µM TUDCA | Decreased | Not specified |
Detailed Experimental Protocols
Western Blotting for ER Stress Markers
This protocol describes the detection of key ER stress proteins by Western blotting.
Caption: Workflow for Western Blotting of ER stress markers.
Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the experimental compounds (e.g., ER stress inducer +/- TUDCA).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the ER stress markers of interest (e.g., GRP78, p-PERK, ATF6, CHOP) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
XBP1 mRNA Splicing Assay by RT-PCR
This assay detects the activation of the IRE1 pathway by measuring the splicing of XBP1 mRNA.
Caption: Workflow for XBP1 mRNA splicing analysis.
Protocol:
-
RNA Extraction:
-
Treat cells as described for Western blotting.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon splicing.
-
-
Gel Electrophoresis:
-
Separate the PCR products on a high-resolution agarose gel. The unspliced (uXBP1) and spliced (sXBP1) forms will appear as distinct bands of different sizes.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
Quantify the intensity of the uXBP1 and sXBP1 bands to determine the splicing ratio.
-
ATF6 Reporter Assay
This assay measures the transcriptional activity of ATF6 using a luciferase reporter construct.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tauroursodeoxycholic acid prevents ER stress-induced apoptosis and improves cerebral and vascular function in mice subjected to subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ER stress using tauroursodeoxycholic acid rescues obesity-evoked cardiac remodeling and contractile anomalies through regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deuterated Bile Acids in Elucidating Cellular Functions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the utility of deuterated bile acids in cellular and molecular biology, focusing on their application as powerful tools to unravel the complex biological functions of their endogenous counterparts. While the intrinsic biological activities of deuterated bile acids are largely considered identical to the natural forms, their key value lies in their utility as tracers for metabolic studies and as internal standards for precise quantification. This guide will delve into the major signaling pathways influenced by bile acids, provide detailed experimental protocols for their study, and present quantitative data on their effects in cellular models.
Deuterated Bile Acids: Indispensable Tools for Research
Deuterated bile acids are stable isotope-labeled versions of natural bile acids where one or more hydrogen atoms are replaced by deuterium. This substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to the unlabeled form. This unique characteristic makes them ideal for use in mass spectrometry-based applications.[1][2] Their primary applications in a research setting include:
-
Metabolic Fate and Tracing: In cellular models, deuterated bile acids can be introduced to trace their uptake, metabolism, and excretion, providing a clear picture of the metabolic pathways of natural bile acids.[3][4]
-
Quantitative Analysis: They serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) to accurately quantify the levels of endogenous bile acids in biological samples.[5]
The workflow for utilizing deuterated bile acids in cellular research typically involves their introduction into a cell culture system, followed by extraction and analysis by mass spectrometry to differentiate and quantify the deuterated and non-deuterated forms.
Experimental workflow for using deuterated bile acids as metabolic tracers in cellular models.
Key Signaling Pathways Modulated by Bile Acids
Bile acids are not merely digestive aids; they are crucial signaling molecules that modulate a variety of cellular processes primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor GPBAR1 (also known as TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine. Upon activation by bile acids, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences to regulate gene expression. This pathway is central to bile acid homeostasis, lipid metabolism, and glucose regulation.
Simplified FXR signaling pathway activated by bile acids.
GPBAR1 (TGR5) Signaling
GPBAR1 is a cell surface receptor that, when activated by bile acids, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is involved in energy expenditure, inflammation, and glucose homeostasis.
GPBAR1 (TGR5) signaling pathway initiated by bile acids.
Quantitative Data on Bile Acid Functions
The following tables summarize quantitative data on the effects of various bile acids on key cellular functions.
Table 1: Activation of FXR and GPBAR1 by Bile Acids
| Bile Acid | Receptor | Assay System | EC50 (µM) | Efficacy (relative to control) | Reference(s) |
| Chenodeoxycholic Acid (CDCA) | FXR | HEK293T Cell-based Assay | 17 | - | |
| Cholic Acid (CA) | FXR | Reporter Assay | ~600 | - | |
| Obeticholic Acid (OCA) | FXR | CHO Cell Reporter Assay | 1 | 100% (reference) | |
| Lithocholic Acid (LCA) | GPBAR1 | HEK293T Reporter Assay | >15 | - | |
| INT-767 | FXR/GPBAR1 | In vitro assays | FXR: 0.19, TGR5: 0.42 | - |
Table 2: Effects of Bile Acids on Cell Viability and Apoptosis
| Bile Acid | Cell Line | Effect | Concentration | Method | Quantitative Change | Reference(s) |
| Chenodeoxycholic Acid (CDCA) | Human Hepatocytes | Decreased Viability | 100-500 µM | LDH Leakage | Concentration-dependent increase | |
| Deoxycholic Acid (DCA) | HCT116 | Induces Apoptosis | 500 µM | - | - | |
| Ursodeoxycholic Acid (UDCA) | HCT116 | Suppresses DCA-induced Apoptosis | - | - | Time and dose-dependent | |
| Ursodeoxycholic Acid (UDCA) | HCC Xenografts | Induces Apoptosis | 70 mg/kg/day | TUNEL Assay | 4.86% ± 0.9% apoptotic cells | |
| Chenodeoxycholic Acid (CDCA) | HepG2 | Induces Apoptosis | - | Flow Cytometry | Apoptosis rate of 15.017% |
Table 3: Pro- and Anti-inflammatory Effects of Bile Acids
| Bile Acid | Cell Line | Effect | Concentration | Key Marker(s) | Quantitative Change | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Deoxycholic Acid (DCA) | Het-1A | Pro-inflammatory | - | IL-6, IL-8 mRNA & protein | Stimulation of production | | | Ursodeoxycholic Acid (UDCA) | RAW 264.7 Macrophages | Anti-inflammatory | 1 mM | TNF-α, IL-1α, IL-1β, IL-6 | Significant decrease in mRNA and protein | | | Ursodeoxycholic Acid (UDCA) | RAW 264.7 Macrophages | Anti-inflammatory | 1 mM | IL-10 | Significant increase | |
Detailed Experimental Protocols
FXR Activation Reporter Assay
This protocol is adapted from commercially available kits and published literature.
Objective: To quantify the activation of FXR by a test compound.
Materials:
-
HEK293T cells stably co-transfected with a GAL4-FXR ligand-binding domain (LBD) chimera and a GAL4-responsive luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (including deuterated and non-deuterated bile acids).
-
Positive control (e.g., Chenodeoxycholic acid, CDCA).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293T reporter cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control (CDCA) in assay medium.
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with assay medium only as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the negative control to determine the fold activation. Plot the fold activation against the compound concentration to determine the EC50 value.
GPBAR1 (TGR5) cAMP Assay
This protocol is based on principles of cAMP measurement following GPCR activation.
Objective: To measure the activation of GPBAR1 by quantifying the downstream production of cAMP.
Materials:
-
HEK293 cells stably expressing human GPBAR1.
-
Cell culture medium.
-
Test compounds.
-
Positive control (e.g., Lithocholic acid, LCA).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
384-well white tissue culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the GPBAR1-expressing HEK293 cells in a 384-well plate at an optimized density. Incubate overnight.
-
Compound Treatment: Add test compounds and positive control at various concentrations to the cells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve for cAMP concentration. Determine the cAMP concentration in the treated wells and plot it against the compound concentration to calculate the EC50.
Cell Viability (MTT) Assay
This is a standard colorimetric assay to assess cell viability.
Objective: To determine the effect of bile acids on cell viability.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or other relevant cell type.
-
Cell culture medium.
-
Test bile acids.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well tissue culture plates.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of bile acids for a desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 200 µL of solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
NF-κB Activation Assay (Nuclear Translocation)
This protocol describes an immunofluorescence-based method to measure NF-κB activation.
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium.
-
Stimulant (e.g., LPS).
-
Test compounds (e.g., pro-inflammatory bile acids like DCA or anti-inflammatory ones like UDCA).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Culture macrophages on glass coverslips in a 24-well plate. Pre-treat with test compounds if assessing inhibitory effects, then stimulate with LPS for a specified time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with blocking buffer. Incubate with the primary anti-p65 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells per condition. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
Conclusion
Deuterated bile acids are invaluable tools for researchers in the field of metabolic and cellular biology. Their use as tracers and internal standards allows for precise and detailed investigation into the complex roles of their endogenous counterparts. By understanding the signaling pathways, quantifying the cellular effects, and applying robust experimental protocols, the scientific community can continue to unravel the multifaceted functions of bile acids in health and disease, paving the way for novel therapeutic strategies.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Apoptotic Mechanisms of Tauroursodeoxycholic Acid (TUDCA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its potent cytoprotective properties, particularly its ability to inhibit apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying TUDCA's anti-apoptotic effects. It details the compound's dual action on the mitochondrial and endoplasmic reticulum (ER) stress-mediated apoptotic pathways, supported by quantitative data from various experimental models. Detailed experimental protocols and visual representations of signaling cascades are provided to facilitate further research and drug development in therapeutic areas where apoptosis is a key pathological driver, including neurodegenerative diseases, liver disorders, and cardiovascular conditions.
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. However, its dysregulation is a hallmark of numerous diseases. Tauroursodeoxycholic acid (TUDCA) has emerged as a promising therapeutic agent due to its robust anti-apoptotic capabilities.[1][2] It is the taurine conjugate of ursodeoxycholic acid (UDCA), a compound approved by the U.S. Food and Drug Administration for the treatment of primary biliary cirrhosis.[3][4] TUDCA's cytoprotective effects are multifaceted, primarily targeting the intrinsic (mitochondrial) and the ER stress-induced apoptotic pathways.[5] This guide will dissect these mechanisms, presenting the core signaling events, quantitative evidence of TUDCA's efficacy, and the experimental designs used to elucidate these effects.
Core Anti-Apoptotic Mechanisms of TUDCA
TUDCA exerts its anti-apoptotic effects through two main avenues: the preservation of mitochondrial integrity and the alleviation of endoplasmic reticulum (ER) stress.
Mitochondrial Pathway of Apoptosis Inhibition
The mitochondrial pathway is a critical regulator of apoptosis. TUDCA intervenes at several key points to prevent the initiation of this cascade. A primary mechanism is the modulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. TUDCA has been shown to decrease the Bax/Bcl-2 ratio, a key indicator of apoptotic propensity. This is achieved by preventing the translocation of Bax from the cytosol to the mitochondria, a crucial step in the formation of the mitochondrial apoptosis-induced channel (MAC). By stabilizing the mitochondrial membrane, TUDCA inhibits the release of cytochrome c into the cytoplasm, a pivotal event that triggers the activation of caspase-9 and the subsequent executioner caspase-3.
Furthermore, TUDCA can activate pro-survival signaling pathways, such as the Akt/protein kinase B pathway. Activated Akt can phosphorylate and inactivate the pro-apoptotic protein Bad, further promoting cell survival.
Endoplasmic Reticulum Stress-Mediated Apoptosis Attenuation
The endoplasmic reticulum is central to protein folding and calcium homeostasis. Disruption of these functions leads to ER stress and the activation of the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged or severe ER stress triggers apoptosis. TUDCA acts as a chemical chaperone, alleviating ER stress and thereby inhibiting this apoptotic pathway.
Key markers of ER stress that are downregulated by TUDCA include the glucose-regulated protein 78 (GRP78) and the C/EBP homologous protein (CHOP). TUDCA has been shown to inhibit the activation of caspase-12, an ER-resident caspase that is a key initiator of ER stress-induced apoptosis. By reducing ER stress, TUDCA also prevents the dysregulation of intracellular calcium levels, which can further trigger apoptotic signaling. TUDCA has been observed to inhibit the PERK/eIF2α/ATF4/CHOP signaling pathway, a major branch of the UPR that leads to apoptosis.
Quantitative Data on TUDCA's Anti-Apoptotic Efficacy
The following tables summarize quantitative data from various studies, demonstrating the significant anti-apoptotic effects of TUDCA across different experimental models.
| Model System | Apoptotic Inducer | TUDCA Concentration/Dose | Key Finding | Reference |
| Neonatal Rat Cardiomyocytes | H₂O₂ (300 μM) | 200 μM | Decreased the percentage of apoptotic cells. | |
| Rat Model of Intracerebral Hemorrhage | Collagenase Injection | 100-200 mg/kg | Reduced apoptosis by over 65% in the peri-hematoma region. | |
| Rat Model of Myocardial Infarction | LAD Coronary Artery Ligation | 400 mg/kg | Significantly reduced the number of TUNEL-positive apoptotic cells. | |
| Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Colitis | DSS | Not specified | Prevented colonic caspase-3 induction and reduced mortality from 40% to 0%. | |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | Markedly suppressed tunicamycin-induced apoptosis. |
| Model System | Apoptotic Inducer | TUDCA Concentration/Dose | Biomarker | Effect of TUDCA | Reference |
| Neonatal Rat Cardiomyocytes | H₂O₂ | 200 μM | Bax/Bcl-2 ratio | Decreased the ratio. | |
| Rat Model of Intracerebral Hemorrhage | Collagenase Injection | 100-200 mg/kg | Caspase-3-like activity | Reduced activity by 45-60%. | |
| Diethylnitrosamine (DEN)-Induced Mouse Model | DEN | Not specified | Hepatic caspase-3/7 activity | Lowered activity compared to control. | |
| Rat Model of Myocardial Infarction | LAD Coronary Artery Ligation | 400 mg/kg | Caspase-3 activity | Decreased activity. | |
| Human Liver-Derived Cell Line (Huh7) | Thapsigargin | Not specified | Caspase-12 activation | Abolished activation. | |
| Diethylnitrosamine (DEN)-Induced Mouse Model | DEN | Not specified | GRP78 and CHOP expression | Reduced expression. |
Experimental Protocols
In Vitro Model: H₂O₂-Induced Apoptosis in Neonatal Rat Cardiomyocytes
-
Cell Culture: Neonatal rat cardiomyocytes (NRCMs) are isolated and cultured.
-
Apoptosis Induction: Cells are treated with 300 μM hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.
-
TUDCA Treatment: Cells are pre-treated with 200 μM TUDCA prior to the addition of H₂O₂. A control group with TUDCA alone is also included to assess its independent effects.
-
Apoptosis Assessment:
-
Flow Cytometry: The percentage of apoptotic cells is quantified using Annexin V/Propidium Iodide staining.
-
Western Blotting: The expression levels of Bax and Bcl-2 proteins are determined to calculate the Bax/Bcl-2 ratio. β-actin is used as a loading control.
-
In Vivo Model: Intracerebral Hemorrhage (ICH) in Rats
-
Animal Model: Intracerebral hemorrhage is induced in rats via stereotaxic injection of collagenase into the striatum.
-
TUDCA Administration: TUDCA is administered at doses of 100 mg/kg or 200 mg/kg either before or up to 6 hours after the collagenase injection.
-
Apoptosis Assessment:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain tissue sections surrounding the hematoma to quantify apoptotic cells.
-
Caspase Activity Assay: Protein extracts from the ICH region are incubated with a preferred substrate for caspase-3-like enzymes (e.g., Asp-Glu-Val-Asp-pNA) to measure caspase activity.
-
ER Stress Induction and Analysis in Cell Culture
-
Cell Line: A human liver-derived cell line such as Huh7 is used.
-
ER Stress Induction: Cells are treated with thapsigargin (TG), an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), to induce ER stress.
-
TUDCA Treatment: Cells are treated with TUDCA prior to or concurrently with thapsigargin.
-
Analysis of ER Stress and Apoptosis Markers:
-
Western Blotting: Expression levels of GRP78, CHOP, and procaspase-12 are analyzed.
-
Caspase Activity Assays: Activities of caspase-12, -3, and -7 are measured using fluorometric substrates.
-
Calcium Imaging: Intracellular calcium levels are monitored using fluorescent indicators like Fluo-3/Fura-red to assess calcium efflux from the ER.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: TUDCA's inhibition of the mitochondrial apoptotic pathway.
Caption: TUDCA's attenuation of the ER stress-mediated apoptotic pathway.
Experimental Workflow
Caption: A generalized experimental workflow for studying TUDCA's anti-apoptotic effects.
Conclusion and Future Directions
Tauroursodeoxycholic acid demonstrates significant anti-apoptotic effects by targeting both the mitochondrial and endoplasmic reticulum stress pathways. Its ability to modulate the Bcl-2 family of proteins, inhibit caspase activation, and act as a chemical chaperone underscores its therapeutic potential in a wide range of diseases characterized by excessive cell death. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the cytoprotective properties of TUDCA.
Future research should focus on elucidating the precise molecular interactions of TUDCA with its targets, exploring its efficacy in combination therapies, and conducting robust clinical trials to translate the promising preclinical findings into effective treatments for human diseases. The development of novel TUDCA analogues with enhanced potency and bioavailability may also represent a valuable avenue for future drug discovery efforts.
References
- 1. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Tauroursodeoxycholic Acid (TUDCA) in Retinal Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal diseases, a broad category of ocular conditions, are a leading cause of irreversible vision loss and blindness worldwide. These pathologies, including but not limited to retinitis pigmentosa (RP), diabetic retinopathy (DR), age-related macular degeneration (AMD), and retinal detachment (RD), share common underlying mechanisms of cellular stress and demise.[1][2] The progressive degeneration of photoreceptors and retinal ganglion cells (RGCs) is a hallmark of these diseases, leading to a gradual decline in visual function.[3] Current therapeutic strategies often target specific pathways or symptoms and have limited efficacy in halting the relentless progression of these multifactorial conditions. Consequently, there is a pressing need for novel neuroprotective agents that can address the multifaceted nature of retinal degeneration.
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising therapeutic candidate due to its potent cytoprotective properties.[4][5] Historically used in traditional Chinese medicine, TUDCA is now being rigorously investigated for its neuroprotective effects in a wide range of neurodegenerative disorders. A growing body of preclinical evidence highlights its potential in mitigating retinal cell death and preserving visual function in various experimental models of retinal disease. This technical guide provides an in-depth overview of the preliminary investigations into TUDCA for retinal diseases, focusing on its mechanisms of action, summarizing quantitative preclinical data, detailing experimental protocols, and visualizing key signaling pathways.
Core Mechanisms of TUDCA-Mediated Retinal Neuroprotection
TUDCA exerts its protective effects on retinal cells through a multi-pronged approach, targeting key pathological pathways implicated in retinal degeneration. These include the inhibition of apoptosis, suppression of endoplasmic reticulum (ER) stress, attenuation of oxidative stress, and modulation of inflammation.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a final common pathway in the loss of photoreceptors and RGCs in various retinal diseases. TUDCA has been shown to interfere with multiple steps of the apoptotic cascade. It can inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preventing the release of cytochrome c and subsequent activation of caspase-9, an initiator caspase. Furthermore, TUDCA can suppress the activity of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program. Additionally, TUDCA has been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, reducing the phosphorylation of c-Jun, a transcription factor involved in promoting apoptosis.
Suppression of Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein folding and calcium homeostasis. In many retinal diseases, the accumulation of misfolded proteins leads to ER stress and activates the unfolded protein response (UPR). While initially a protective mechanism, chronic UPR activation can trigger apoptosis. TUDCA acts as a chemical chaperone, alleviating ER stress by enhancing the protein folding capacity of the ER. It modulates the three main branches of the UPR, affecting the activation of PERK, IRE1α, and ATF6. TUDCA can reduce the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) and the master regulator of the UPR, GRP78/BiP.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to retinal damage. TUDCA has demonstrated significant antioxidant properties. It can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, leading to increased expression of downstream antioxidant enzymes.
Anti-Inflammatory Effects
Neuroinflammation, mediated by activated microglia, plays a crucial role in the pathogenesis of retinal diseases. TUDCA has been shown to exert anti-inflammatory effects by modulating microglial activation. It can bind to the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, on microglia, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade promotes a shift from a pro-inflammatory to an anti-inflammatory microglial phenotype, reducing the production of neurotoxic cytokines. TUDCA may also interact with mineralocorticoid receptors, further contributing to its neuroprotective and anti-inflammatory actions.
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: TUDCA's anti-apoptotic mechanism in retinal cells.
Caption: TUDCA's role in mitigating ER stress in retinal cells.
Caption: TUDCA's activation of the Nrf2 antioxidant pathway.
Caption: TUDCA's modulation of microglial phenotype via TGR5.
Experimental Workflow
Caption: A generalized workflow for in vivo TUDCA studies.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from various preclinical studies investigating the efficacy of TUDCA in different models of retinal disease.
Table 1: TUDCA in Retinitis Pigmentosa Models
| Animal Model | TUDCA Dose and Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| P23H Rat | 500 mg/kg, i.p., weekly | Postnatal day 21 to 120 | - Increased number of photoreceptor rows- Better-preserved vessels and capillary loops | |
| rd10 Mouse | 500 mg/kg, s.c., every 3 days | Postnatal day 6 to 38 | - Significantly higher ERG b-wave amplitudes- Preserved outer nuclear layer thickness | |
| Bbs1M390R/M390R Mouse | 500 mg/kg, s.c., twice a week | Postnatal day 40 to 120 | - Significantly higher ERG b-wave amplitudes- Greater outer nuclear layer thickness (24.3 µm vs. 17.5 µm in controls) |
Table 2: TUDCA in Retinal Detachment Models
| Animal Model | TUDCA Dose and Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Rat (Hyaluronic acid-induced) | 500 mg/kg, i.p., daily | Started 24h before or 6h after RD | - Decreased TUNEL-positive cells (651±68/mm² vs. 1314±68/mm² in controls at 3 days)- Preserved ONL thickness ratio (0.84±0.03 vs. 0.65±0.03 in controls at 3 days) |
Table 3: TUDCA in Diabetic Retinopathy Models
| Animal Model | TUDCA Dose and Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| STZ-induced Diabetic Mouse | Not specified | Started 1 or 3 weeks after diabetes induction | - Preserved spatial frequency and contrast sensitivity- Ameliorated a-wave, b-wave, and OP2 deficits in ERG |
Table 4: TUDCA in Retinal Ganglion Cell Injury Models
| Animal Model | TUDCA Dose and Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Optic Nerve Crush (Mouse) | 500 mg/kg, i.p., 3 times/week | Started 2 weeks before ONC | - Preserved RGC function (PERG amplitudes)- Increased RGC survival (1738±14 vs. 1454±7 cells/field in controls) | |
| Optic Nerve Transection (Mouse) | Not specified, s.c., every 3 days | Started 10 days before transection | - 34%, 214%, and 116% greater RGC numbers at 5, 7, and 10 days post-op, respectively | |
| NMDA-induced Excitotoxicity (Rat) | 500 mg/kg, i.p. | Not specified | - Delayed NMDA-induced apoptosis of RGCs |
Experimental Protocols: Methodological Synopsis
This section provides a generalized overview of the methodologies employed in the preclinical evaluation of TUDCA for retinal diseases.
Animal Models
A variety of well-established animal models are utilized to mimic the pathophysiology of human retinal diseases:
-
Retinitis Pigmentosa: P23H transgenic rats and rd10 mice are commonly used models for autosomal dominant and recessive RP, respectively.
-
Retinal Detachment: Experimental RD is typically induced by subretinal injection of substances like hyaluronic acid to mechanically separate the neural retina from the retinal pigment epithelium (RPE).
-
Diabetic Retinopathy: Systemic injection of streptozotocin (STZ) in rodents is a widely used method to induce hyperglycemia and the subsequent retinal complications of diabetes.
-
Retinal Ganglion Cell Injury: Optic nerve crush (ONC) or transection is performed to model traumatic optic neuropathy and aspects of glaucomatous RGC degeneration. Intravitreal injection of N-methyl-D-aspartate (NMDA) is used to induce excitotoxic RGC death.
TUDCA Administration
TUDCA has been administered through various routes in preclinical studies:
-
Systemic Administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are the most common methods for systemic delivery, with dosages typically around 500 mg/kg.
-
Local Administration: Intravitreal injections have also been explored to deliver TUDCA directly to the retina, potentially reducing systemic side effects.
Outcome Measures
A combination of functional, structural, and molecular techniques are employed to assess the efficacy of TUDCA:
-
Functional Assessment: Electroretinography (ERG) is the gold standard for evaluating retinal function, measuring the electrical responses of various retinal cells to light stimuli. Pattern ERG (PERG) is specifically used to assess RGC function. Optomotor response tests are used to evaluate visual acuity and contrast sensitivity.
-
Structural Assessment: Histological analysis of retinal cross-sections allows for the measurement of the outer nuclear layer (ONL) thickness, a surrogate marker for photoreceptor survival. Optical coherence tomography (OCT) provides in vivo, high-resolution cross-sectional images of the retina.
-
Molecular Analysis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells. Immunohistochemistry (IHC) and Western blotting are employed to detect the expression and localization of specific proteins involved in the signaling pathways of interest.
Conclusion and Future Directions
The preliminary investigations of TUDCA in various preclinical models of retinal disease have yielded compelling evidence for its neuroprotective potential. Its multifaceted mechanism of action, targeting apoptosis, ER stress, oxidative stress, and inflammation, makes it an attractive candidate for treating complex and progressive retinal degenerations. The quantitative data consistently demonstrate TUDCA's ability to preserve retinal structure and function across a range of disease models.
However, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on optimizing dosage, delivery methods (including sustained-release formulations), and treatment timing. A deeper understanding of the specific molecular interactions within the retinal signaling pathways will be crucial for refining therapeutic strategies. Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into effective treatments for patients suffering from retinal diseases.
References
- 1. Tauroursodeoxycholic Acid Protects Retinal Pigment Epithelial Cells from Oxidative Injury and Endoplasmic Reticulum Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of Tauroursodeoxicholic Acid [usher-syndrome.org]
- 4. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Note and Protocol: Utilizing Tauro-D4-ursodeoxycholic Acid as an Internal Standard for LC-MS Quantification of Bile Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of bile acids in biological matrices is crucial for understanding liver function, diagnosing hepatobiliary diseases, and in pharmacokinetic studies of drugs affecting bile acid metabolism.[1] Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the sensitive and specific analysis of bile acids due to its ability to differentiate structurally similar compounds.[1][2][3] The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it compensates for variations in sample preparation, injection volume, and matrix effects.
Tauro-D4-ursodeoxycholic acid (TUDCA-D4) is a deuterated analog of the endogenous bile acid, tauroursodeoxycholic acid (TUDCA). Its similar chemical and physical properties to TUDCA and other taurine-conjugated bile acids, along with its distinct mass-to-charge ratio (m/z), make it an ideal internal standard for the quantification of TUDCA and a suitable internal standard for a broader panel of bile acids in various biological samples such as plasma, serum, and tissue homogenates. This application note provides a detailed protocol for the use of Tauro-D4-ursodeoxycholic acid as an internal standard in LC-MS-based bile acid analysis.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Ursodeoxycholic acid (UDCA)
-
Tauroursodeoxycholic acid (TUDCA)
-
Glycoursodeoxycholic acid (GUDCA)
-
Tauro-D4-ursodeoxycholic acid (TUDCA-D4)
-
Other bile acid standards as required
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Ultrapure or LC-MS grade)
-
Formic acid (Optima LC/MS grade)
-
Ammonium acetate (MS grade)
-
Acetic acid
-
-
Biological Matrix:
-
Human plasma (EDTA)
-
Serum
-
Charcoal-stripped ("analyte-free") plasma/serum for calibration standards
-
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each bile acid analyte and Tauro-D4-ursodeoxycholic acid in methanol.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stock solutions with a suitable solvent (e.g., methanol:water 50:50, v/v).
-
Mixed Analyte Working Solution: Combine the intermediate stock solutions of the bile acid analytes to create a mixed working solution.
-
Internal Standard Working Solution: Prepare a working solution of Tauro-D4-ursodeoxycholic acid at a concentration of approximately 15-20 µg/mL in a diluent such as methanol or a methanol:water mixture. The optimal concentration should be determined during method development to yield a consistent and robust signal.
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE). The choice of method depends on the complexity of the matrix and the desired level of cleanup.
2.3.1. Protein Precipitation (for Plasma/Serum)
This method is rapid and suitable for high-throughput analysis.
-
Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 25 µL of the Tauro-D4-ursodeoxycholic acid internal standard working solution and vortex briefly. For blank samples, add 25 µL of the diluent.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-60 °C.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.
2.3.2. Solid-Phase Extraction (SPE) (for Plasma/Serum)
SPE provides a cleaner extract by removing more interfering substances.
-
Aliquot 500 µL of the plasma sample into a microcentrifuge tube.
-
Add 25 µL of the Tauro-D4-ursodeoxycholic acid internal standard working solution and vortex.
-
Add 500 µL of 0.05% v/v acetic acid and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water (repeat water wash).
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of 0.05% v/v acetic acid (three times) and 1 mL of 20% v/v methanol in water (twice).
-
Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS analysis.
LC-MS Method
Liquid Chromatography Conditions
The following are typical starting conditions that may require optimization for specific instruments and applications.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 50 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase A | 2 mM Ammonium formate in water (pH 3.5, adjusted with formic acid) |
| Mobile Phase B | Acetonitrile:Methanol (80:10, v/v) with 2 mM Ammonium formate |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient can be used. For example, starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B. |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| Ion Spray Voltage | -4200 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions: The specific precursor and product ions for each analyte and the internal standard need to be optimized. The following are example transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ursodeoxycholic acid (UDCA) | 391.3 | 391.3 |
| Glycoursodeoxycholic acid (GUDCA) | 448.3 | 74.0 |
| Tauroursodeoxycholic acid (TUDCA) | 498.3 | 124.1 |
| Tauro-D4-ursodeoxycholic acid (TUDCA-D4) (Internal Standard) | 502.3 | 124.1 |
Note: These are representative values and should be optimized on the specific mass spectrometer being used.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the bile acid analytes into an analyte-free matrix (e.g., charcoal-stripped plasma). Add a constant amount of the Tauro-D4-ursodeoxycholic acid internal standard to each calibrator.
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibrator and unknown sample.
-
Regression Analysis: Plot the peak area ratio against the analyte concentration for the calibration standards and perform a linear regression to generate a calibration curve.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflows
Caption: Experimental workflow for LC-MS analysis using Tauro-D4-ursodeoxycholic acid.
Caption: Rationale for using an internal standard in LC-MS quantification.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a validated LC-MS method for bile acids using a deuterated internal standard.
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Ursodeoxycholic acid (UDCA) | 100 - 10000 | 15 | < 15% | 85-115% |
| Glycoursodeoxycholic acid (GUDCA) | 90 - 15000 | 15 | < 15% | 85-115% |
| Tauroursodeoxycholic acid (TUDCA) | 9 - 3000 | 5 | < 15% | 85-115% |
These values are examples and will vary depending on the specific instrumentation, method, and laboratory.
Conclusion
Tauro-D4-ursodeoxycholic acid is a reliable internal standard for the LC-MS quantification of tauroursodeoxycholic acid and can be effectively employed in methods for the broader analysis of bile acids in biological fluids. The protocols outlined in this application note provide a robust starting point for researchers to develop and validate sensitive and accurate methods for bile acid analysis. The use of a stable isotope-labeled internal standard like Tauro-D4-ursodeoxycholic acid is critical for mitigating analytical variability and ensuring high-quality, reproducible data in both research and clinical settings.
References
Protocol for the Quantification of Tauroursodeoxycholic Acid (TUDCA) in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated therapeutic potential in a variety of disease models, particularly those associated with endoplasmic reticulum (ER) stress and apoptosis. As interest in TUDCA as a potential therapeutic agent grows, the need for a robust and reliable method for its quantification in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the quantification of TUDCA in human plasma using a stable isotope-labeled internal standard (TUDCA-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[1][2][3][4]
Experimental Protocol
This protocol is a composite of established methodologies for the analysis of TUDCA in plasma.[5]
Materials and Reagents
-
Tauroursodeoxycholic acid (TUDCA) analytical standard
-
Tauroursodeoxycholic acid-d4 (TUDCA-d4) internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Ammonium acetate
-
Human plasma (K2EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
2.2.1. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of TUDCA in methanol.
-
Prepare a 1 mg/mL stock solution of TUDCA-d4 in methanol.
-
Store stock solutions at -20°C.
2.2.2. Working Solutions:
-
Prepare intermediate working solutions of TUDCA by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working solution of TUDCA-d4 at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
2.2.3. Calibration Curve (CC) and Quality Control (QC) Samples:
-
Prepare CC and QC samples by spiking appropriate amounts of the TUDCA working solutions into blank human plasma.
-
A typical calibration curve range is 5 to 500 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 150, and 400 ng/mL).
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, CCs, and QCs on ice.
-
To 100 µL of each plasma sample, add 10 µL of the 100 ng/mL TUDCA-d4 internal standard working solution and vortex briefly. For the blank sample, add 10 µL of the 50:50 methanol/water mixture.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
2.4.1. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna 250x4.6 mm, 5µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.2 - 0.7 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Gradient: A gradient elution is typically employed to separate TUDCA from endogenous interferences. An example gradient is as follows:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
2.4.2. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for TUDCA analysis.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TUDCA: Precursor ion (m/z) 498.4 → Product ion (m/z) 80.1.
-
TUDCA-d4: Precursor ion (m/z) 502.4 → Product ion (m/z) 79.5.
-
-
Instrument Parameters: Optimize desolvation gas flow, nebulizer pressure, and collision energy for maximum signal intensity.
Data Presentation
The quantitative data for the method validation should be summarized in clear and concise tables.
| Parameter | TUDCA |
| Calibration Curve Range | 5 - 500 ng/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the quantification of TUDCA in plasma.
Caption: Workflow for TUDCA quantification in plasma.
Conclusion
This protocol describes a reliable and robust LC-MS/MS method for the quantification of TUDCA in human plasma using a deuterated internal standard. The use of protein precipitation for sample preparation is a simple and effective approach. The described chromatographic and mass spectrometric conditions provide good sensitivity and selectivity for TUDCA. This method is suitable for use in clinical and preclinical studies to evaluate the pharmacokinetics of TUDCA.
References
Application Notes and Protocols for Tauro-ursodeoxycholic Acid (TUDCA) and Ursodeoxycholic Acid (UDCA) in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical research applications of Tauroursodeoxycholic acid (TUDCA) and its precursor, Ursodeoxycholic acid (UDCA). This document details their mechanisms of action, summarizes quantitative data from key clinical trials, and provides outlines of experimental protocols.
Introduction
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that is used for the treatment of certain liver diseases.[1][2] Its taurine conjugate, Tauroursodeoxycholic acid (TUDCA), is also a hydrophilic bile acid with therapeutic potential.[3][4] Both molecules have been investigated in a range of clinical settings due to their cytoprotective, anti-apoptotic, and anti-inflammatory properties.[5] While "Tauro-D4-ursodeoxycholic acid" is likely a deuterated form used for analytical purposes as an internal standard, this document focuses on the clinically evaluated, non-deuterated forms: TUDCA and UDCA.
Mechanism of Action
TUDCA and UDCA exert their therapeutic effects through multiple mechanisms:
-
Cytoprotection and Anti-Apoptosis: They protect cells, particularly hepatocytes and neurons, from damage and programmed cell death. This is achieved by inhibiting the mitochondrial pathway of apoptosis, reducing endoplasmic reticulum (ER) stress, and modulating the expression of anti-apoptotic proteins like Bcl-2.
-
Choleretic Effects: UDCA stimulates the secretion of bile from the liver, which helps to clear toxic bile acids and reduce cholestasis.
-
Anti-inflammatory and Immunomodulatory Effects: Both molecules have been shown to suppress inflammatory responses, in part by inhibiting the NF-κB pathway.
-
Modulation of Signaling Pathways: TUDCA and UDCA influence several key signaling pathways, including the Akt/GSK3β and MAPK pathways, which are involved in cell survival and proliferation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by TUDCA and UDCA.
References
- 1. droracle.ai [droracle.ai]
- 2. tudca.eu [tudca.eu]
- 3. Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Bile Acid Metabolism Studies Using Tauro-D4-ursodeoxycholic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauro-D4-ursodeoxycholic acid (Tauro-D4-UDCA) is a deuterium-labeled stable isotope of tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid with significant therapeutic potential. The incorporation of four deuterium atoms provides a distinct mass shift, making it an invaluable tracer for in vivo studies of bile acid metabolism, transport, and kinetics. These application notes provide a comprehensive overview and detailed protocols for utilizing Tauro-D4-UDCA to investigate bile acid dynamics in preclinical animal models. The methodologies described are essential for researchers in drug development, metabolic diseases, and hepatology to elucidate the pharmacokinetics and pharmacodynamics of TUDCA and to explore its role in various physiological and pathophysiological processes.
Stable isotope labeling allows for the precise differentiation of the exogenously administered bile acid from the endogenous pool, enabling accurate quantification of its absorption, distribution, metabolism, and excretion (ADME). This is particularly crucial for understanding the enterohepatic circulation, a key process governing bile acid homeostasis. The data generated from these studies can provide insights into the mechanisms of action of TUDCA-based therapies and inform the development of novel treatments for cholestatic liver diseases, metabolic syndrome, and neurodegenerative disorders.[1][2]
Key Applications
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of TUDCA.
-
Enterohepatic Circulation Analysis: Quantifying the efficiency and kinetics of TUDCA recycling between the liver and intestine.[1][3]
-
Bile Acid Pool Size and Composition Modulation: Assessing the impact of TUDCA administration on the endogenous bile acid pool.
-
Metabolic Fate Analysis: Identifying and quantifying the metabolites of TUDCA formed in vivo.
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on TUDCA metabolism and transport.
-
Disease Model Research: Studying the alterations in TUDCA metabolism in animal models of liver and metabolic diseases.
Experimental Protocols
Protocol 1: In Vivo Administration and Sample Collection in a Murine Model
This protocol describes the oral administration of Tauro-D4-UDCA to mice and the subsequent collection of biological samples for metabolic analysis.
Materials:
-
Tauro-D4-ursodeoxycholic acid (Tauro-D4-UDCA)
-
Vehicle (e.g., corn oil, sterile water with 0.5% carboxymethylcellulose)
-
C57BL/6J mice (or other appropriate strain), age- and weight-matched
-
Oral gavage needles
-
Metabolic cages for urine and feces collection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen for snap-freezing samples
-
-80°C freezer for sample storage
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Dosing Solution Preparation: Prepare a homogenous suspension of Tauro-D4-UDCA in the chosen vehicle at the desired concentration. A typical dose for mice can range from 50 to 450 mg/kg body weight.
-
Fasting: Fast the mice for 4-6 hours before oral administration to ensure consistent gastric emptying. Water should be available ad libitum.
-
Administration: Administer the Tauro-D4-UDCA suspension to the mice via oral gavage. Record the exact time of administration and the volume administered for each animal.
-
Sample Collection:
-
Blood: Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing. For a terminal time point, blood can be collected via cardiac puncture under deep anesthesia. Collect blood into heparinized tubes, centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma, and store the plasma at -80°C.
-
Urine and Feces: House a subset of mice in metabolic cages for 24-48 hours to collect urine and feces. Store samples at -80°C.
-
Tissues: At the terminal time point, euthanize the mice by an approved method. Immediately dissect the liver, gallbladder, small intestine (separated into duodenum, jejunum, and ileum), and cecum. Rinse tissues with ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Bile: If bile is a primary matrix of interest, cannulate the bile duct in a separate cohort of anesthetized animals and collect bile at timed intervals following administration of Tauro-D4-UDCA.
-
Protocol 2: Bile Acid Extraction from Biological Samples
This protocol provides methods for extracting bile acids from plasma, liver, and intestinal contents for subsequent LC-MS/MS analysis.
Materials:
-
Internal Standard (IS) solution (e.g., a cocktail of other deuterated bile acids not expected to be formed from Tauro-D4-UDCA, such as D4-cholic acid, in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Homogenizer (for tissues)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure for Plasma:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.
Procedure for Liver Tissue:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 500 µL of ice-cold methanol containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate and reconstitute as described for plasma samples.
Procedure for Intestinal Contents/Feces:
-
Lyophilize (freeze-dry) the samples to determine the dry weight.
-
Homogenize a known weight of the lyophilized sample in methanol containing the internal standard.
-
Follow the extraction and processing steps as described for liver tissue.
Protocol 3: Quantitative Analysis by LC-MS/MS
This protocol outlines the parameters for the quantification of Tauro-D4-UDCA and its potential metabolites using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile/methanol mixture with 0.1% formic acid.
-
Gradient: A gradient elution is necessary to separate the various bile acids. An example gradient is: 0-2 min, 20% B; 2-15 min, 20-80% B; 15-18 min, 80-95% B; 18-20 min, 95% B; 20.1-25 min, 20% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard. Example transitions are provided in the table below. These transitions should be optimized for the specific instrument used.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.
Table 1: Example MRM Transitions for Bile Acid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tauro-D4-ursodeoxycholic acid (Tauro-D4-UDCA) | 502.4 | 80.0 |
| Tauroursodeoxycholic acid (TUDCA) | 498.4 | 80.0 |
| D4-Ursodeoxycholic acid (D4-UDCA) | 395.3 | 395.3 |
| Ursodeoxycholic acid (UDCA) | 391.3 | 391.3 |
| D4-Cholic acid (D4-CA) - IS | 411.3 | 411.3 |
| Cholic acid (CA) | 407.3 | 407.3 |
| Taurocholic acid (TCA) | 514.4 | 80.0 |
| Glycoursodeoxycholic acid (GUDCA) | 448.3 | 74.0 |
| Glycocholic acid (GCA) | 464.3 | 74.0 |
Note: The product ion at m/z 80.0 is characteristic of the taurine moiety, while m/z 74.0 is characteristic of the glycine moiety. For unconjugated bile acids, the precursor ion is often monitored as the product ion due to limited fragmentation.
Data Presentation
Table 2: Pharmacokinetic Parameters of Tauro-D4-UDCA in Rat Plasma Following a Single Oral Dose
| Parameter | Value |
| Dose (mg/kg) | 20 |
| Cmax (ng/mL) | 8749 ± 2840 |
| Tmax (hr) | 1.5 ± 0.5 |
| AUC (0-t) (ng*hr/mL) | 25430 ± 7890 |
| Half-life (t1/2) (hr) | 2.1 ± 0.71 |
Data presented as mean ± standard deviation. These are representative values and will vary based on experimental conditions.[4]
Table 3: Bile Acid Profile in Mouse Liver Following 21 Days of Oral UDCA Administration (50 mg/kg/day)
| Bile Acid | Control (pmol/mg tissue) | UDCA-treated (pmol/mg tissue) | Fold Change |
| Cholic acid (CA) | 15.2 ± 3.1 | 8.9 ± 2.5 | ↓ 0.59 |
| Taurocholic acid (TCA) | 250.6 ± 45.2 | 180.3 ± 33.7 | ↓ 0.72 |
| β-muricholic acid (β-MCA) | 80.1 ± 15.6 | 65.4 ± 12.1 | ↓ 0.82 |
| Tauro-β-muricholic acid (T-β-MCA) | 1200.5 ± 210.8 | 950.7 ± 180.4 | ↓ 0.79 |
| Ursodeoxycholic acid (UDCA) | 2.5 ± 0.8 | 150.2 ± 25.9 | ↑ 60.1 |
| Tauroursodeoxycholic acid (TUDCA) | 30.1 ± 7.2 | 2500.6 ± 430.1 | ↑ 83.1 |
Data presented as mean ± standard deviation. These are representative values and will vary based on experimental conditions.
Visualizations
Caption: Enterohepatic circulation of bile acids.
References
- 1. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic Acid Improves Nonalcoholic Fatty Liver Disease by Regulating Gut Microbiota and Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson’s Disease—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tauro-D4-ursodeoxycholic acid in Stable Isotope Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tauro-D4-ursodeoxycholic acid (T-D4-UDCA) in stable isotope tracing studies. This deuterated analog of a hydrophilic bile acid serves as a powerful tool to investigate bile acid kinetics, metabolism, and signaling pathways in vivo.
Introduction to Tauro-D4-ursodeoxycholic acid and Stable Isotope Tracing
Ursodeoxycholic acid (UDCA) is a secondary bile acid that, along with its taurine conjugate (TUDCA), exhibits cytoprotective and anti-apoptotic properties. It is used therapeutically for cholestatic liver diseases. Stable isotope tracing using deuterated analogs like T-D4-UDCA allows for the precise in vivo quantification of bile acid pool size, synthesis, and turnover rates without the need for radioactive isotopes. By introducing a known amount of the labeled compound, its distribution and metabolism can be traced using mass spectrometry, providing valuable insights into the dynamics of the entire bile acid pool.
Key Applications
-
Determination of Bile Acid Pool Size and Kinetics: Quantify the total body pool of specific bile acids and their fractional turnover rates.
-
Measurement of Bile Acid Synthesis: Assess the rate of de novo synthesis of bile acids in the liver.
-
Investigation of Enterohepatic Circulation: Study the efficiency and frequency of bile acid circulation between the liver and the intestine.
-
Drug Development: Evaluate the effect of novel therapeutic agents on bile acid metabolism and homeostasis.
-
Disease Pathophysiology: Explore alterations in bile acid metabolism in various diseases, including liver diseases, metabolic syndrome, and gastrointestinal disorders.
Experimental Protocols
In Vivo Stable Isotope Tracing Study Protocol
This protocol outlines a typical in vivo study in human subjects to determine bile acid kinetics using T-D4-UDCA.
3.1.1. Materials
-
Tauro-D4-ursodeoxycholic acid (T-D4-UDCA)
-
Gelatin capsules for oral administration
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3.1.2. Study Design
-
Subject Recruitment: Recruit healthy volunteers or patients with the condition of interest. Ensure all subjects provide informed consent.
-
Baseline Sampling: Collect a baseline blood sample (t=0) before the administration of the tracer.
-
Tracer Administration: Administer a single oral dose of T-D4-UDCA. A typical dose for kinetic studies is approximately 1-2 mg/kg body weight.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-administration to capture the isotopic decay. Recommended time points are 2, 4, 8, 12, 24, 48, 72, and 96 hours.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
3.1.3. Sample Preparation for LC-MS/MS Analysis
-
Internal Standard Addition: Spike plasma samples with a known amount of a suitable internal standard (e.g., D4-chenodeoxycholic acid or another deuterated bile acid not being measured).
-
Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of ice-cold acetonitrile. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the bile acids with methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
3.1.4. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column to separate the different bile acids. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the unlabeled (M+0) and labeled (M+4) T-UDCA, as well as other relevant bile acids.
Table 1: Example MRM Transitions for Tauro-D4-ursodeoxycholic acid and related compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tauro-ursodeoxycholic acid (TUDCA) | 498.4 | 80.1 |
| Tauro-D4-ursodeoxycholic acid (T-D4-UDCA) | 502.4 | 80.1 |
| Ursodeoxycholic acid (UDCA) | 391.4 | 391.4 |
| D4-Ursodeoxycholic acid (D4-UDCA) | 395.3 | 395.3 |
| Glycoursodeoxycholic acid (GUDCA) | 448.3 | 73.9 |
| D4-Glycoursodeoxycholic acid (D4-GUDCA) | 452.3 | 73.9 |
Note: The precursor ion for T-D4-UDCA is +4 Da higher than the unlabeled TUDCA. The product ion corresponding to the taurine fragment remains the same. Specific transitions should be optimized for the instrument used.
3.1.5. Data Analysis and Calculation of Kinetic Parameters
-
Isotopic Enrichment Calculation: Determine the isotopic enrichment of T-UDCA in each plasma sample by calculating the ratio of the peak area of the labeled (M+4) to the unlabeled (M+0) ion.
-
Decay Curve Plotting: Plot the natural logarithm of the isotopic enrichment against time.
-
Fractional Turnover Rate (FTR) Calculation: The slope of the linear portion of the decay curve represents the FTR (in days⁻¹).
-
Bile Acid Pool Size Calculation: The total pool size of T-UDCA can be calculated using the following formula:
-
Pool Size (μmol) = Dose of T-D4-UDCA (μmol) / (e^(y-intercept) - 1)
-
-
Synthesis Rate Calculation: The synthesis rate of T-UDCA can be calculated as:
-
Synthesis Rate (μmol/day) = Pool Size (μmol) x FTR (days⁻¹)
-
Quantitative Data Summary
The following tables summarize representative quantitative data from stable isotope tracing studies investigating the effects of UDCA administration. These values can be used as a reference for expected outcomes in studies using T-D4-UDCA.
Table 2: Effect of UDCA Administration on Bile Acid Pool Composition
| Bile Acid | Baseline (%) | After UDCA Treatment (%) |
| Cholic Acid (CA) | 35 - 45 | 15 - 25 |
| Chenodeoxycholic Acid (CDCA) | 30 - 40 | 10 - 20 |
| Deoxycholic Acid (DCA) | 15 - 25 | 5 - 15 |
| Ursodeoxycholic Acid (UDCA) | < 5 | 40 - 60 |
Data compiled from studies investigating the effects of oral UDCA administration. The enrichment with the administered bile acid becomes predominant.
Table 3: Bile Acid Kinetic Parameters Before and After UDCA Treatment
| Parameter | Baseline | After UDCA Treatment |
| Total Bile Acid Pool Size (μmol/kg) | 30 - 50 | 40 - 70 |
| Cholic Acid FTR (pools/day) | 0.20 - 0.30 | 0.25 - 0.35 |
| Chenodeoxycholic Acid FTR (pools/day) | 0.15 - 0.25 | 0.20 - 0.30 |
| Cholic Acid Synthesis (μmol/kg/day) | 5 - 10 | 4 - 8 |
| Chenodeoxycholic Acid Synthesis (μmol/kg/day) | 4 - 8 | 3 - 6 |
FTR: Fractional Turnover Rate. These are representative values and can vary based on the individual's health status and study conditions. UDCA treatment can lead to an expansion of the total bile acid pool.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways of Ursodeoxycholic Acid
UDCA exerts its therapeutic effects through multiple signaling pathways, primarily aimed at reducing cellular stress and preventing apoptosis.
Caption: UDCA's protective mechanisms against cellular stress and apoptosis.
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates the logical flow of a stable isotope tracing study from tracer administration to data analysis.
Caption: Workflow for a Tauro-D4-UDCA stable isotope tracing study.
References
Application Notes: In Vitro Applications of Tauroursodeoxycholic Acid (TUDCA) in Neurodegenerative Disease Models
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant neuroprotective effects in a variety of in vitro models of neurodegenerative diseases.[1][2] Its multifaceted mechanism of action, which includes inhibiting apoptosis, reducing oxidative stress, protecting mitochondria, and acting as a chemical chaperone to promote protein folding, makes it a promising therapeutic candidate.[1][2] These application notes provide an overview of the in vitro uses of TUDCA in models of Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS), complete with quantitative data and detailed experimental protocols.
Alzheimer's Disease (AD)
In vitro studies using primary rat neurons and PC12 neuronal cells have shown that TUDCA can prevent the apoptosis induced by amyloid-β (Aβ).[3] The mechanism involves the modulation of the Aβ-induced apoptosis by interfering with upstream targets of the apoptotic mitochondrial pathway, such as the E2F-1/p53/Bax pathway. Furthermore, in neuroblastoma cells, TUDCA has been shown to modulate the activity of p53 and the alterations in the Bcl-2 family of proteins. TUDCA is also believed to influence the processing of amyloid precursor protein (APP) and the production of Aβ, rather than affecting its aggregation. It has also been shown to prevent the hyperphosphorylation and aggregation of Tau protein by inhibiting the activity of Glycogen synthase kinase 3β (GSK3β) through the PI3K/Akt signaling pathway.
Parkinson's Disease (PD)
TUDCA has demonstrated neuroprotective effects in in vitro models of Parkinson's disease by attenuating mitochondrial dysfunction and reducing the production of reactive oxygen species (ROS). In SH-SY5Y cells, a human neuroblastoma cell line commonly used to model PD, TUDCA has been shown to decrease the generation of ROS, reduce the production of reactive nitrogen species, inhibit the loss of mitochondrial membrane potential, and help maintain intracellular glutathione (GSH) levels, all of which contribute to reduced cell death. TUDCA is also thought to exert its neuroprotective effects through the modification of PINK1/parkin-mediated mitophagy. Combination therapies of TUDCA with coenzyme Q10 and creatine have shown additive neuroprotective effects in iPSC-derived human dopaminergenic neurons from a Parkinson's patient.
Huntington's Disease (HD)
In vitro studies have shown that TUDCA can reduce cytotoxicity in neurons by inhibiting mitochondrial processes such as mitochondrial permeability transition, cytochrome c release, Bax translocation, and caspase activation. In a rat model of HD, TUDCA was found to prevent striatal degeneration and improve locomotor and cognitive deficits. The administration of TUDCA in a transgenic mouse model of HD resulted in reduced striatal atrophy, decreased striatal apoptosis, and fewer and smaller ubiquitinated neuronal intranuclear huntingtin inclusions.
Amyotrophic Lateral Sclerosis (ALS)
Preclinical studies have indicated that TUDCA has neuroprotective effects in motor neuron-neuroblastoma hybrid cells that express mutant superoxide dismutase 1 (SOD1) mutations, which are associated with some forms of ALS. While much of the research on TUDCA for ALS has moved to clinical trials, the initial in vitro findings highlighted its anti-apoptotic and neuroprotective roles.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on the effects of TUDCA in neurodegenerative disease models.
Table 1: Effects of TUDCA on Cell Viability and Apoptosis
| Disease Model | Cell Type | Toxin/Stress | TUDCA Concentration | Treatment Duration | Observed Effect | Reference |
| Parkinson's Disease | Dopamine neurons in serum-free culture | Serum-free conditions | 50 µM | 7 days | Significantly greater number of tyrosine hydroxylase (TH)-positive neurons compared to control. | |
| Parkinson's Disease | Dopamine neurons in serum-free culture | Serum-free conditions | 50 µM | 7 days | Dramatically smaller number of apoptotic cells (TUNEL assay) compared to control. | |
| Alzheimer's Disease | Primary rat neurons / PC12 cells | Amyloid-β | Not specified | Not specified | Prevention of increased apoptosis levels. | |
| Huntington's Disease | R6/2 mouse model striatal cells | Mutant Huntingtin | Not specified | 13 weeks (in vivo) | Fewer TUNEL-positive (apoptotic) cells in the striatum compared to vehicle-treated mice. | |
| Retinal Disorders | ARPE-19 cells | H₂O₂ | Not specified | Not specified | Increased cell activity and decreased cell apoptosis by inhibiting caspase expression and caspase-3,7 activity. |
Table 2: Effects of TUDCA on Biochemical Markers
| Disease Model | Cell Type | Toxin/Stress | TUDCA Concentration | Treatment Duration | Observed Effect | Reference |
| Parkinson's Disease | SH-SY5Y cells | Sodium Nitroprusside (SNP) | Not specified | Not specified | Decreased ROS generation, diminished reactive nitrogen species production, inhibited loss of mitochondrial membrane potential, and maintained intracellular glutathione (GSH) levels. | |
| Cardiac Reperfusion Injury Model | H9c2 cells | Not specified | 30 µM | Not specified | Significantly increased glycogen synthase kinase 3β (GSK-3β) phosphorylation at Ser-9 and upregulated GRP78 (ER chaperone) expression. | |
| Neural Stem Cell Differentiation | Mouse Neural Stem Cells (NSCs) | Differentiation induction | Not specified | 6 hours | Prevented mitochondrial membrane depolarization (increased DiOC6(3) incorporation). | |
| Neural Stem Cell Differentiation | Mouse Neural Stem Cells (NSCs) | Differentiation induction | Not specified | 1 hour | Significantly decreased mitochondrial ROS (mtROS) levels compared to differentiated control cells. | |
| Neural Stem Cell Differentiation | Mouse Neural Stem Cells (NSCs) | Differentiation induction | Not specified | 24 hours | Reverted the decrease in mitochondrial DNA (mtDNA) copy number. | |
| Protein Aggregation Model | Bovine Serum Albumin (BSA) | Heat and Dithiothreitol (DTT) | Not specified | Not specified | Reduced heat and DTT-induced BSA protein aggregation. |
Experimental Protocols
Protocol 1: General Cell Culture and TUDCA Treatment
This protocol provides a general guideline for culturing SH-SY5Y neuroblastoma cells and treating them with TUDCA. This cell line is a common model for neurodegenerative disease research.
Materials:
-
SH-SY5Y cells
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tauroursodeoxycholic acid (TUDCA)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 6-well plate at a confluence of 10% in warm growth medium.
-
Cell Maintenance: Change the growth medium every 2-3 days.
-
Differentiation (Optional): When cell confluency reaches 40-50%, you can begin differentiation procedures if required for your specific disease model.
-
TUDCA Preparation: Prepare a stock solution of TUDCA in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentration in the growth medium.
-
TUDCA Treatment: Remove the existing medium from the cells and replace it with the TUDCA-containing medium. The concentration and duration of treatment will depend on the specific experiment and disease model being investigated (refer to Table 1 and 2 for examples).
-
Control Group: In parallel, treat a set of cells with a vehicle control (the solvent used to dissolve TUDCA) at the same final concentration as the TUDCA-treated cells.
-
Incubation: Incubate the cells for the desired duration at 37°C and 5% CO₂.
-
Downstream Analysis: Following treatment, the cells can be harvested for various downstream analyses such as cell viability assays, western blotting, or immunofluorescence.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess cell viability after TUDCA treatment using a standard MTT assay.
Materials:
-
TUDCA-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with TUDCA and a vehicle control as described in Protocol 1 in a 96-well plate.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot for Protein Expression
This protocol outlines the steps for analyzing the expression of specific proteins (e.g., apoptotic markers, signaling proteins) after TUDCA treatment.
Materials:
-
TUDCA-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-GSK-3β)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: TUDCA's neuroprotective mechanisms of action.
Caption: A typical experimental workflow for in vitro TUDCA studies.
Caption: Logical relationships of TUDCA's multifaceted effects.
References
Application Notes and Protocols for the Pharmacokinetic Study of Tauroursodeoxycholic Acid (TUDCA) using Tauro-D4-ursodeoxycholic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with demonstrated cytoprotective and anti-apoptotic properties, making it a promising therapeutic agent for a variety of diseases, including neurodegenerative disorders, liver diseases, and metabolic conditions.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for drug development and for determining optimal dosing regimens. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of TUDCA in preclinical models, specifically utilizing Tauro-D4-ursodeoxycholic acid (TUDCA-d4) as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). TUDCA-d4 is an ideal internal standard as it co-elutes with TUDCA and has a similar ionization efficiency, but is mass-shifted, allowing for precise and accurate quantification.[2][3][4]
Key Applications
-
Pharmacokinetic Analysis: Determining key PK parameters of TUDCA such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) in biological matrices like plasma or serum.
-
Bioavailability Studies: Assessing the fraction of an administered dose of TUDCA that reaches systemic circulation.
-
Metabolism Studies: Investigating the metabolic fate of TUDCA in vivo.
-
Preclinical and Clinical Research: Supporting the development of TUDCA as a therapeutic agent by providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of TUDCA in rats following oral administration of cultured bear bile powder (CBBP), which contains TUDCA. These values were determined using an LC-MS/MS method with TUDCA-d4 as a surrogate analyte.
| Parameter | Unit | Value (Mean ± SD) |
| Tmax | h | 0.38 ± 0.25 |
| Cmax | ng/mL | 1386.67 ± 348.53 |
| AUC (0-t) | ng·h/mL | 2586.99 ± 467.08 |
| AUC (0-∞) | ng·h/mL | 2667.63 ± 476.24 |
| t1/2 | h | 2.54 ± 0.69 |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a common and straightforward method for extracting TUDCA from plasma or serum samples.
Materials:
-
Plasma/serum samples
-
Tauro-D4-ursodeoxycholic acid (TUDCA-d4) internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
LC-MS vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
Pipette 100 µL of each plasma/serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the TUDCA-d4 internal standard solution to each tube (except for blank samples, to which 20 µL of methanol should be added).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-3 min: 10-90% B
-
3-4 min: 90% B
-
4.1-5 min: 10% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TUDCA: Precursor ion (m/z) 498.4 → Product ion (m/z) 80.1
-
TUDCA-d4: Precursor ion (m/z) 502.4 → Product ion (m/z) 79.5
-
-
Collision Energy (CE) and other parameters: These should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: Workflow for TUDCA quantification in plasma using TUDCA-d4.
TUDCA Signaling Pathways
TUDCA exerts its therapeutic effects through multiple signaling pathways, primarily by mitigating endoplasmic reticulum (ER) stress and inhibiting apoptosis.
Caption: Key signaling pathways modulated by TUDCA.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Preparing Tauro-D4-ursodeoxycholic acid Stock Solutions
Application Note and Protocol
Introduction
Tauro-D4-ursodeoxycholic acid (TUDCA-d4) is the deuterated form of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid. It is primarily utilized as an internal standard for the quantification of endogenous TUDCA in biological samples using mass spectrometry-based techniques.[1] TUDCA itself is a chemical chaperone known for its neuroprotective properties, ability to reduce endoplasmic reticulum (ER) stress, and inhibition of apoptosis.[2] Accurate preparation of TUDCA-d4 stock solutions is critical for reliable and reproducible experimental results in pharmacology, drug metabolism, and clinical research.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of Tauro-D4-ursodeoxycholic acid stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Tauro-D4-ursodeoxycholic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2573035-17-1 | [1] |
| Molecular Formula | C₂₆H₄₁D₄NO₆S | [3] |
| Molecular Weight | 503.7 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | |
| Appearance | Solid | |
| Storage Temperature | Refrigerated (-20°C recommended) |
Solubility Data
The solubility of Tauro-D4-ursodeoxycholic acid is comparable to its non-deuterated form, TUDCA. The choice of solvent is critical for preparing a stable and effective stock solution. The following table summarizes the solubility of TUDCA in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble (~0.2 mg/mL in a 1:4 DMSO:PBS solution) |
Experimental Protocol: Preparation of a 10 mM TUDCA-d4 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Tauro-D4-ursodeoxycholic acid in DMSO.
Materials:
-
Tauro-D4-ursodeoxycholic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of Tauro-D4-ursodeoxycholic acid to equilibrate to room temperature to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of TUDCA-d4. For a 1 mL stock solution of 10 mM, you will need approximately 5.037 mg.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the TUDCA-d4. For a 10 mM stock from 5.037 mg, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Aqueous solutions are not recommended for storage beyond one day.
Experimental Workflow
The following diagram illustrates the workflow for preparing the TUDCA-d4 stock solution.
Caption: Workflow for TUDCA-d4 Stock Solution Preparation.
TUDCA Signaling in ER Stress and Apoptosis
TUDCA is a well-documented inhibitor of ER stress and apoptosis. ER stress triggers the Unfolded Protein Response (UPR), which involves three main sensor proteins: PERK, IRE1α, and ATF6. Chronic ER stress leads to apoptosis through the activation of CHOP and caspase cascades. TUDCA has been shown to mitigate this process by acting as a chemical chaperone, thereby restoring protein folding homeostasis.
The diagram below outlines the key signaling pathways modulated by TUDCA in the context of ER stress-induced apoptosis.
Caption: TUDCA's Role in Mitigating ER Stress and Apoptosis.
Safety Precautions
Tauro-D4-ursodeoxycholic acid should be handled in accordance with good laboratory practices.
-
Personal Protective Equipment: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a comprehensive protocol for the preparation of Tauro-D4-ursodeoxycholic acid stock solutions for research applications. Adherence to these guidelines for solubility, preparation, and storage will ensure the integrity and reliability of experimental outcomes. The provided diagrams offer a visual representation of the experimental workflow and the key signaling pathways influenced by TUDCA, aiding in experimental design and data interpretation.
References
Application Note: High-Sensitivity LC-MS/MS Assay for the Separation and Quantification of Bile Acid Isomers Using TUDCA-d4
Abstract
Bile acids are crucial signaling molecules involved in a variety of physiological processes, and the accurate quantification of their isomers is essential for understanding their roles in health and disease. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of tauroursodeoxycholic acid (TUDCA) and its isomers in biological matrices. The method utilizes a deuterated internal standard, Tauroursodeoxycholic Acid-d4 (TUDCA-d4), to ensure high accuracy and precision. This protocol is designed for researchers in drug development and life sciences investigating the therapeutic potential and metabolic pathways of TUDCA.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with demonstrated cytoprotective and anti-inflammatory properties. It is an endogenous bile acid formed by the conjugation of ursodeoxycholic acid (UDCA) with taurine. The separation of TUDCA from its isomers, such as taurochenodeoxycholic acid (TCDCA) and taurodeoxycholic acid (TDCA), is analytically challenging due to their structural similarity.[1][2][3] However, achieving this separation is critical as different isomers can have distinct biological activities.
This application note details a highly selective and sensitive LC-MS/MS method for the analysis of TUDCA and its isomers. The use of TUDCA-d4 as an internal standard (IS) corrects for matrix effects and variations in sample processing, leading to reliable quantification.[4][5] The protocol is suitable for the analysis of bile acids in complex biological samples like plasma and serum.
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for the quantification of bile acid isomers using TUDCA-d4.
References
- 1. sciex.com [sciex.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. An Integrated Bile Acids Profile Determination by UHPLC-MS/MS to Identify the Effect of Bile Acids Supplement in High Plant Protein Diet on Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for Tauro-D4-ursodeoxycholic acid detection
Welcome to the technical support center for the analysis of Tauro-D4-ursodeoxycholic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize their liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Frequently Asked Questions (FAQs): Method Development & Optimization
Q1: What are the typical starting LC-MS/MS parameters for Tauro-D4-ursodeoxycholic acid?
A1: Tauro-D4-ursodeoxycholic acid (Tauro-D4-UDCA) is a deuterated internal standard for Tauroursodeoxycholic acid (TUDCA). Optimization should be performed in negative electrospray ionization (ESI) mode. The Multiple Reaction Monitoring (MRM) transition involves the precursor ion (Q1) and a characteristic product ion (Q3).[1][2][3] The most common fragmentation for taurine-conjugated bile acids is the loss of the taurine residue or a fragment thereof.[2][4]
Table 1: Recommended Starting MRM Parameters for Tauro-D4-UDCA and Related Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
|---|---|---|---|---|
| Tauro-D4-ursodeoxycholic acid (Tauro-D4-UDCA) | ~502.4 | ~79.9 | Negative ESI | Based on published data for TUDCA-d4/d5. The exact mass may vary slightly based on deuterium position. |
| Tauroursodeoxycholic acid (TUDCA) | ~498.4 | ~80.1 | Negative ESI | Primary analyte for which Tauro-D4-UDCA serves as an internal standard. |
| Glycoursodeoxycholic acid (GUDCA) | ~448.3 | ~73.9 | Negative ESI | A common related metabolite. |
| Ursodeoxycholic acid (UDCA) | ~391.4 | ~391.4 | Negative ESI | Unconjugated form; often monitored using the precursor ion due to limited fragmentation. |
Note: Instrument-specific parameters like Collision Energy (CE), Declustering Potential (DP), and Cell Exit Potential (CXP) must be optimized empirically.
Q2: How do I choose the right HPLC/UPLC column for bile acid analysis?
A2: A reversed-phase C18 column is the most common and effective choice for separating bile acids. Key considerations include:
-
Particle Size: Smaller particle sizes (e.g., <3 µm) will provide better resolution, which is critical for separating isomeric bile acids like UDCA and chenodeoxycholic acid (CDCA).
-
Column Dimensions: A column with dimensions such as 100 x 2.1 mm is a good starting point for achieving a balance between resolution and run time.
-
Stationary Phase: While standard C18 is widely used, specialized phases like those in Raptor Inert ARC-18 or Ascentis® Express C18 columns are designed to provide better peak shape and resolve bile acid isomers.
Q3: What mobile phases are recommended for separating Tauro-D4-UDCA?
A3: A gradient elution using a combination of an aqueous and an organic mobile phase is standard.
-
Aqueous Phase (A): Water containing a buffer or additive. 2-20 mM ammonium acetate is common, sometimes with formic acid or ammonia to adjust pH. A pH around 8 can help ensure the acids are deprotonated for negative ion mode.
-
Organic Phase (B): Methanol or acetonitrile are both widely used. Some methods use a mixture of acetonitrile and isopropanol.
-
Gradient: A typical gradient starts with a high percentage of aqueous phase and increases the organic phase over the run to elute the more hydrophobic bile acids.
Q4: Why is negative ionization mode preferred for bile acid analysis?
A4: Bile acids contain a carboxylic acid group and, in the case of conjugated forms, a sulfonic acid (taurine) or another carboxylic acid (glycine) group. These functional groups are readily deprotonated to form negative ions ([M-H]⁻) in the ESI source. This process is highly efficient and provides excellent sensitivity for detection.
Experimental Protocols
This section provides a detailed methodology for the extraction of bile acids, including Tauro-D4-UDCA, from human plasma or serum using protein precipitation.
Protocol: Protein Precipitation for Plasma/Serum Samples
-
Sample Aliquoting: Pipette 50-100 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of Tauro-D4-ursodeoxycholic acid (in methanol or a compatible solvent) to the sample.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile or methanol. For example, for a 100 µL sample, add 300-400 µL of acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1-5 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase composition (e.g., 50:50 methanol:water or 35% methanol in water).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any fine particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guide
Q: I'm seeing poor sensitivity or significant signal suppression. What should I do?
A: This is often caused by matrix effects, where co-eluting compounds from the biological sample interfere with the ionization of your analyte.
-
Check Internal Standard Response: The primary purpose of Tauro-D4-UDCA is to correct for these effects. If its signal is also low and inconsistent, matrix suppression is likely.
-
Improve Sample Cleanup: While protein precipitation is fast, Solid Phase Extraction (SPE) provides a cleaner extract and can significantly reduce matrix effects.
-
Modify Chromatography: Adjust your LC gradient to better separate your analyte from interfering phospholipids.
-
Dilute the Sample: A simple dilution of the reconstituted sample can sometimes mitigate matrix effects, though this may impact the limit of quantification.
Q: My analyte peak is not well-separated from other bile acid isomers. How can I improve resolution?
A: Differentiating isomers is a common challenge in bile acid analysis as they cannot be distinguished by MS/MS alone.
-
Optimize Chromatography: Switch to a high-resolution column with a smaller particle size.
-
Adjust Gradient: Decrease the ramp of your mobile phase gradient (i.e., make it shallower) around the elution time of your analytes to improve separation.
-
Change Mobile Phase: Experiment with methanol versus acetonitrile as the organic modifier, as this can alter selectivity.
Q: I'm observing high background noise in my chromatogram. What are the likely causes?
A: High background can originate from several sources.
-
Mobile Phase Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
-
Sample Contamination: The issue could be dirty samples. Improve your sample preparation or use a more rigorous technique like SPE.
-
System Contamination: The LC system or mass spectrometer source may be contaminated. Follow the manufacturer's instructions for cleaning the ion source.
Q: What is carryover and how can I minimize it in my analysis?
A: Carryover occurs when a portion of an analyte from a high-concentration sample remains in the system and appears in subsequent blank or low-concentration samples.
-
Optimize Needle Wash: Use a strong solvent in your autosampler's needle wash routine. A mixture including isopropanol or acetone can be effective.
-
Injector Program: Program the injector to perform multiple wash cycles between injections.
-
LC Gradient: Ensure your gradient includes a high-organic "flush" step at the end to clean the column before re-equilibration.
References
- 1. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
Technical Support Center: Quantification of Tauroursodeoxycholic Acid (TUDCA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tauroursodeoxycholic acid (TUDCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for TUDCA quantification?
A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most prevalent method for TUDCA quantification.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly favored for its high sensitivity and selectivity, especially in complex biological matrices.[1][3]
Q2: Why is TUDCA quantification challenging?
A2: The quantification of TUDCA can be challenging due to several factors including its structural similarity to other bile acids, leading to potential co-elution, and its presence in complex biological matrices which can cause matrix effects like ion suppression or enhancement in LC-MS/MS analysis.[4] Achieving good chromatographic peak shape and maintaining reproducibility can also be difficult.
Q3: What is a typical concentration range for TUDCA in biological samples?
A3: TUDCA is present in very small amounts in humans, constituting only about 0.13% of the bile acid pool in serum. In contrast, it can be a major component of bile in certain bear species. Due to its low endogenous levels in human samples, sensitive analytical methods are required for accurate quantification.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)
Q: My TUDCA peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing for TUDCA is a common issue that can affect the accuracy of integration and quantification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | TUDCA, being a polar compound, can interact with acidic silanol groups on the silica-based stationary phase. Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to protonate the silanol groups and minimize these interactions. Alternatively, use a base-deactivated or end-capped column. |
| Column Contamination | Buildup of strongly retained compounds from previous injections can create active sites causing tailing. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). |
| Column Overload | Injecting too high a concentration of the sample can saturate the column. Solution: Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of TUDCA, it can exist in both ionized and non-ionized forms, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of TUDCA to ensure it is in a single, non-ionized state. |
| Physical Issues in the HPLC System | Voids in the column, partially blocked frits, or excessive extra-column volume can cause peak tailing for all compounds, including TUDCA. Solution: Check for and rectify any physical issues in the system, such as replacing a degraded column, cleaning or replacing frits, and minimizing tubing length. |
Issue 2: Inaccurate Quantification due to Matrix Effects (LC-MS/MS)
Q: I am observing significant ion suppression/enhancement for TUDCA in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects are a major challenge in the bioanalysis of TUDCA, leading to inaccurate and imprecise results. They are caused by co-eluting endogenous components from the biological matrix that affect the ionization efficiency of TUDCA.
Strategies to Minimize Matrix Effects:
| Strategy | Description |
| Effective Sample Preparation | The goal is to remove interfering matrix components. Protein Precipitation (PPT): A simple and common method, but may not be sufficient for removing all interferences. Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at reducing matrix effects. |
| Chromatographic Separation | Optimize the HPLC method to chromatographically separate TUDCA from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column. |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | A deuterated TUDCA (e.g., TUDCA-d4) is the ideal internal standard as it co-elutes with TUDCA and experiences similar matrix effects, thus compensating for variations in ionization. |
| Dilution of the Sample Extract | Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on TUDCA ionization. |
| Change of Ionization Source/Polarity | While Electrospray Ionization (ESI) in negative mode is commonly used for TUDCA, switching to a different ionization source like Atmospheric Pressure Chemical Ionization (APCI) or changing the polarity might help if the interfering compounds are more susceptible to ionization in the original mode. |
Issue 3: Poor Sensitivity and Reproducibility
Q: I am struggling to achieve the required sensitivity (Lower Limit of Quantification - LLOQ) for TUDCA, and my results are not reproducible. What can I do?
A: Achieving a low LLOQ and good reproducibility is crucial, especially for endogenous TUDCA quantification.
Tips for Improving Sensitivity and Reproducibility:
| Factor | Recommendation |
| Sample Preparation | Ensure a consistent and efficient extraction method. Inefficient or variable recovery during sample preparation is a major source of irreproducibility. Validate the extraction recovery and consistency. |
| LC-MS/MS Parameters | Optimize the MS parameters for TUDCA, including the precursor and product ions, collision energy, and cone voltage, to maximize the signal intensity. Use Multiple Reaction Monitoring (MRM) for quantification to enhance selectivity and sensitivity. |
| Chromatography | A sharp and narrow peak will result in a better signal-to-noise ratio and thus, better sensitivity. Optimize the mobile phase and gradient to achieve good peak shape. |
| Internal Standard | Always use an appropriate internal standard, preferably a stable isotope-labeled one, to correct for variations in sample preparation, injection volume, and matrix effects. |
| System Cleanliness | A contaminated LC-MS/MS system can lead to high background noise and poor sensitivity. Regularly clean the ion source and check for any blockages. |
| Calibration Curve | Prepare the calibration standards in a matrix that closely matches the study samples to account for matrix effects. Ensure the calibration range covers the expected concentrations of TUDCA in the samples. |
Experimental Protocols
LC-MS/MS Method for TUDCA Quantification in Human Plasma
This protocol is a compiled example based on published methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 400 µL of plasma sample, add 50 µL of TUDCA-d4 internal standard solution (in acetonitrile).
-
Add 1250 µL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at high speed (e.g., 18,506 x g) for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC Conditions
| Parameter | Value |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Acetate (57:43, v/v), pH 7 |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (TUDCA) | m/z 498.5 -> 79.8 (Quantitative) |
| MRM Transition (TUDCA-d4) | m/z 502.5 -> 79.8 |
| Collision Energy | Optimized for the specific instrument |
| Cone Voltage | Optimized for the specific instrument |
Signaling Pathways and Experimental Workflows
TUDCA's Role in Mitigating ER Stress and Apoptosis
Tauroursodeoxycholic acid (TUDCA) is known to alleviate endoplasmic reticulum (ER) stress and inhibit apoptosis. The following diagram illustrates the key pathways involved.
Caption: TUDCA's inhibitory effect on ER stress-induced apoptosis.
TUDCA's Neuroprotective Signaling Pathways
TUDCA exerts neuroprotective effects through multiple mechanisms, including the inhibition of inflammation and apoptosis.
Caption: TUDCA's neuroprotective mechanisms of action.
General Workflow for TUDCA Quantification
The following diagram outlines a typical workflow for the quantification of TUDCA from biological samples.
Caption: A generalized workflow for TUDCA quantification.
References
- 1. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving the stability of Tauro-D4-ursodeoxycholic acid in solution
Welcome to the technical support center for Tauro-D4-ursodeoxycholic acid (T-D4-UDCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of T-D4-UDCA in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tauro-D4-ursodeoxycholic acid (T-D4-UDCA) and what are its common applications?
A1: Tauro-D4-ursodeoxycholic acid (T-D4-UDCA) is a deuterated form of tauroursodeoxycholic acid (TUDCA), a taurine-conjugated bile acid. The deuterium labeling makes it a suitable internal standard for quantifying TUDCA in biological samples using mass spectrometry-based methods like LC-MS/MS. TUDCA itself is a hydrophilic bile acid with cytoprotective and anti-apoptotic properties, and it is investigated for its therapeutic potential in various liver diseases and neurodegenerative disorders.
Q2: What are the recommended solvents for dissolving T-D4-UDCA?
A2: T-D4-UDCA, similar to its non-deuterated counterpart, is soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and ethanol. For aqueous solutions, its solubility is pH-dependent. Taurine-conjugated bile acids are generally more soluble in acidic conditions compared to glycine-conjugated or unconjugated bile acids.[1][2]
Q3: What are the optimal storage conditions for T-D4-UDCA in its solid form and in solution?
A3: In its solid form, T-D4-UDCA should be stored refrigerated. Once in solution, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can impact the stability of the compound in solution.[3][4][5] For aqueous solutions, we do not recommend storing for more than one day.
Q4: Is T-D4-UDCA sensitive to light or oxygen?
A4: While specific data on the photosensitivity of T-D4-UDCA is limited, it is good laboratory practice to protect solutions from light, especially for long-term storage, by using amber vials or wrapping containers in foil. To prevent potential oxidation, solutions can be purged with an inert gas like nitrogen or argon.
Troubleshooting Guides
Issue 1: Precipitation of T-D4-UDCA in Aqueous Solution
Symptoms:
-
The solution appears cloudy or contains visible solid particles after preparation or during storage.
Possible Causes:
-
pH of the solution: Taurine-conjugated bile acids can precipitate at certain pH values. For instance, while generally soluble in acidic pH, changes in the buffer composition or pH during an experiment can lead to precipitation.
-
Low Temperature: Storing aqueous solutions at low, non-frozen temperatures (e.g., 4°C) can sometimes promote precipitation, especially if the concentration is near its solubility limit.
-
High Concentration: The concentration of T-D4-UDCA may exceed its solubility limit in the chosen solvent or buffer system.
Solutions:
-
Adjust pH: Ensure the pH of your aqueous solution is within the optimal range for T-D4-UDCA solubility. Taurine-conjugated bile acids have a lower pKa (around 2) than unconjugated bile acids, which generally keeps them soluble in acidic and neutral aqueous solutions.
-
Gentle Warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves. Avoid excessive heat, which could lead to degradation.
-
Co-solvents: If compatible with your experimental design, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to the aqueous buffer to increase solubility.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
Re-evaluate Concentration: If precipitation persists, you may need to prepare a more dilute solution.
Issue 2: Suspected Degradation of T-D4-UDCA in Solution
Symptoms:
-
Inconsistent or unexpected experimental results.
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC or LC-MS).
Possible Causes:
-
Improper Storage: Exposure to elevated temperatures, light, or oxygen over time can lead to chemical degradation.
-
Extreme pH: Strong acidic or basic conditions can cause hydrolysis of the taurine conjugate.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.
Solutions:
-
Proper Storage: Always store stock solutions at -20°C or -80°C in tightly sealed, light-protected containers. Aliquoting the stock solution can help to avoid multiple freeze-thaw cycles.
-
Fresh Solutions: Prepare fresh working solutions from a frozen stock solution for each experiment.
-
Stability-Indicating Method: Use a validated analytical method, such as LC-MS/MS, to assess the purity of your T-D4-UDCA solution and check for the presence of degradation products.
-
Control Experiments: Include a freshly prepared T-D4-UDCA solution as a positive control in your experiments to compare against older solutions.
Issue 3: Aggregation of T-D4-UDCA in Solution
Symptoms:
-
Changes in the physical properties of the solution, such as increased viscosity or opalescence.
-
Non-linear dose-response curves in biological assays.
Possible Causes:
-
High Concentration: At concentrations above the critical micelle concentration (CMC), bile acids can form aggregates or micelles.
-
Ionic Strength of the Solution: The ionic strength of the buffer can influence the aggregation behavior of bile salts.
Solutions:
-
Work Below the CMC: If possible, conduct experiments at concentrations below the CMC of TUDCA to avoid aggregation.
-
Control Ionic Strength: Maintain a consistent ionic strength in your experimental buffers.
-
Use of Detergents: In some in vitro assays, a small amount of a non-ionic detergent can help to prevent non-specific aggregation, but this must be validated for compatibility with your specific experiment. Tauroursodeoxycholic acid itself has been shown to prevent stress-induced aggregation of other proteins.
Data Presentation
Table 1: Solubility of Ursodeoxycholic Acid (UDCA) and its Sodium Salt in Common Organic Solvents
| Compound | Solvent | Solubility | Reference |
| Ursodeoxycholic Acid | Methanol | ~30 mg/mL | |
| Ursodeoxycholic Acid | DMSO | ~30 mg/mL | |
| Ursodeoxycholic Acid (sodium salt) | Ethanol | ~15 mg/mL | |
| Ursodeoxycholic Acid (sodium salt) | DMSO | ~10 mg/mL | |
| Ursodeoxycholic Acid (sodium salt) | Dimethyl formamide | ~5 mg/mL | |
| Tauro-β-muricholic Acid (sodium salt) | Ethanol | ~1 mg/mL | |
| Tauro-β-muricholic Acid (sodium salt) | DMSO | ~10 mg/mL | |
| Tauro-β-muricholic Acid (sodium salt) | Dimethyl formamide (DMF) | ~10 mg/mL |
Table 2: General Stability of Bile Acids under Different Conditions
| Condition | Effect on Bile Acids | General Recommendations |
| pH | Taurine-conjugated bile acids are more soluble at acidic pH than unconjugated forms. Extreme pH can cause hydrolysis. | Maintain pH within the experimental tolerance. For T-D4-UDCA, slightly acidic to neutral pH is generally suitable for maintaining solubility in aqueous solutions. |
| Temperature | Elevated temperatures can accelerate degradation. Freeze-thaw cycles can also lead to degradation. | Store stock solutions at -20°C or -80°C. Prepare fresh working solutions and avoid repeated freeze-thaw cycles. |
| Light | Potential for photodegradation. | Store solutions in amber vials or protect from light. |
| Oxygen | Potential for oxidation. | For long-term storage, purge solutions with an inert gas. |
Experimental Protocols
Protocol 1: Preparation of T-D4-UDCA Stock Solution
Objective: To prepare a stable stock solution of T-D4-UDCA for use in experiments.
Materials:
-
Tauro-D4-ursodeoxycholic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., nitrogen or argon) - optional
Procedure:
-
Allow the vial of solid T-D4-UDCA to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of T-D4-UDCA in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the T-D4-UDCA is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
(Optional) Gently purge the headspace of the vial with an inert gas to displace oxygen.
-
Seal the vial tightly.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
-
For use in experiments, thaw the stock solution and dilute to the final working concentration in the appropriate experimental buffer or medium. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Forced Degradation Study of T-D4-UDCA
Objective: To assess the stability of T-D4-UDCA under various stress conditions to understand its degradation pathways.
Materials:
-
T-D4-UDCA stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Preparation of Test Solutions: Dilute the T-D4-UDCA stock solution to a suitable concentration in various media to test different stress conditions:
-
Acid Hydrolysis: Dilute in 0.1 N HCl.
-
Base Hydrolysis: Dilute in 0.1 N NaOH.
-
Oxidative Degradation: Dilute in 3% H₂O₂.
-
Thermal Degradation: Dilute in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Photodegradation: Dilute in a neutral buffer.
-
-
Incubation:
-
Incubate the acid, base, and thermal degradation samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Incubate the oxidative degradation sample at room temperature.
-
Expose the photodegradation sample to a controlled light source (e.g., UV lamp at 254 nm) in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Collection and Analysis:
-
At each time point, take an aliquot of each sample.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a validated stability-indicating LC-MS/MS method to determine the remaining concentration of T-D4-UDCA and to detect and quantify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of T-D4-UDCA remaining at each time point for each stress condition.
-
Identify and characterize any major degradation products.
-
Determine the degradation kinetics under each condition.
-
Mandatory Visualizations
Caption: UDCA Signaling Pathways.
Caption: Forced Degradation Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for Tauro-D4-ursodeoxycholic acid in chromatography
Welcome to the technical support center for the chromatographic analysis of Tauro-D4-ursodeoxycholic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during the analysis of Tauro-D4-ursodeoxycholic acid, presented in a question-and-answer format.
Q1: My peak for Tauro-D4-ursodeoxycholic acid is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For taurine-conjugated bile acids like Tauro-D4-ursodeoxycholic acid, this can be due to several factors.
-
Secondary Interactions: The primary cause is often secondary interactions between the analyte and the stationary phase. Residual silanol groups on silica-based columns (like C18) can interact with the polar taurine moiety, causing tailing.
-
Solution 1: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase can suppress the ionization of residual silanols, minimizing these secondary interactions. Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase is a common strategy.
-
Solution 2: Use an End-Capped Column. Employ a column that is well end-capped. End-capping chemically modifies the stationary phase to reduce the number of accessible free silanol groups.
-
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can create active sites that lead to tailing.
-
Solution: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or isopropanol) to remove contaminants. If tailing persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Try reducing the injection volume or diluting the sample.
-
Q2: I am observing peak fronting for my Tauro-D4-ursodeoxycholic acid analysis. What could be the reason?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overloading: Similar to tailing, severe sample overload can also manifest as fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Collapse: Though less likely with modern, robust columns, operating outside the recommended pH or pressure limits can cause the stationary phase to collapse at the inlet, leading to distorted peak shapes.
-
Solution: Ensure your mobile phase pH and operating pressure are within the column manufacturer's specifications. If you suspect column collapse, the column will likely need to be replaced.
-
Q3: My peaks are broad, and the resolution is poor. How can I improve this?
Broad peaks can be caused by a variety of factors, leading to decreased sensitivity and poor resolution between adjacent peaks.
-
Suboptimal Flow Rate: A flow rate that is too high can reduce the efficiency of the separation, leading to broader peaks.
-
Solution: Try reducing the flow rate to see if the peak shape improves.
-
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to band broadening.
-
Solution: Ensure all connections are made with the shortest possible length of narrow-bore tubing to minimize dead volume.
-
-
Column Efficiency: An old or contaminated column will have reduced efficiency.
-
Solution: First, attempt to clean the column according to the manufacturer's instructions. If this does not improve the peak shape, the column may need to be replaced.
-
-
Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to broader peaks.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.
-
Data Presentation: Peak Shape Acceptance Criteria
For a quantitative assessment of peak shape, the Tailing Factor (Tf) or Asymmetry Factor (As) is commonly used. Below is a table summarizing the acceptable ranges for these parameters in HPLC.
| Peak Shape Metric | Formula (at 10% peak height) | Ideal Value | Acceptable Range | Unacceptable Range |
| Asymmetry Factor (As) | As = b / a | 1.0 | 0.9 - 1.5 | < 0.9 (Fronting) or > 1.5 (Tailing) |
| Tailing Factor (Tf) | Tf = (a + b) / 2a | 1.0 | 0.9 - 1.5 | < 0.9 (Fronting) or > 1.5 (Tailing) |
Where 'a' is the width of the front half of the peak and 'b' is the width of the back half of the peak.
Experimental Protocols
Here are detailed methodologies for sample preparation and LC-MS/MS analysis of Tauro-D4-ursodeoxycholic acid, based on established methods for bile acid analysis.[1]
Protocol 1: Protein Precipitation for Sample Preparation[1]
This protocol is a rapid and straightforward method for removing proteins from plasma or serum samples.
-
Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., a deuterated analog of another bile acid) to the sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a typical set of conditions for the chromatographic separation and mass spectrometric detection of Tauro-D4-ursodeoxycholic acid.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 8.0 95 9.0 95 9.1 30 | 12.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: The specific precursor-to-product ion transition for Tauro-D4-ursodeoxycholic acid should be optimized. For the non-deuterated form (Tauroursodeoxycholic acid), a common transition is m/z 498.3 → 80.0. The transition for the D4 variant will be slightly higher.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the chromatography of Tauro-D4-ursodeoxycholic acid.
Caption: A flowchart illustrating the troubleshooting workflow for poor peak shape.
References
Overcoming matrix effects in the analysis of Tauro-D4-ursodeoxycholic acid
Welcome to the technical support center for the analysis of Tauro-D4-ursodeoxycholic acid (T-D4-UDCA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Tauro-D4-ursodeoxycholic acid?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of T-D4-UDCA, components of biological samples like plasma, serum, or urine can interfere with the analyte's signal in the mass spectrometer.[3][4] This can lead to inaccurate and imprecise quantification.[4] Common interfering substances include phospholipids and triglycerides.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Tauro-D4-ursodeoxycholic acid used?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis. Because T-D4-UDCA is chemically almost identical to its endogenous, non-labeled counterpart, it co-elutes and experiences similar matrix effects. This allows it to compensate for variations in sample preparation and ionization, leading to more accurate and precise quantification of the target analyte.
Q3: What are the most common sample preparation techniques to reduce matrix effects for bile acid analysis?
A3: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering phospholipids, potentially leading to significant ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT but can be more time-consuming. The choice of solvent is critical for selectively extracting bile acids while leaving matrix components behind.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by effectively removing salts and phospholipids, leading to reduced matrix effects and higher recoveries for a range of analytes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no signal for T-D4-UDCA | Ion suppression due to co-eluting matrix components (e.g., phospholipids). | 1. Optimize Sample Preparation: Switch from PPT to LLE or SPE for cleaner samples. 2. Improve Chromatographic Separation: Modify the gradient or change the column to separate T-D4-UDCA from the interfering peaks. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| High signal variability for T-D4-UDCA between samples | Inconsistent matrix effects across different samples or batches. | 1. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects. 2. Thoroughly Validate Sample Preparation: Ensure the sample preparation method is robust and reproducible for all samples. |
| Peak splitting or shouldering for T-D4-UDCA | Co-elution with an isomeric compound or matrix interference. | 1. Enhance Chromatographic Resolution: Use a high-resolution analytical column and optimize the mobile phase and gradient conditions to achieve baseline separation. 2. Check for Contamination: Ensure the LC-MS system is clean and free from contaminants from previous analyses. |
| Unexpectedly high signal (ion enhancement) for T-D4-UDCA | Co-eluting matrix components enhancing the ionization of the analyte. | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove the enhancing compounds. 2. Adjust Chromatography: Modify the chromatographic method to separate T-D4-UDCA from the enhancing peak. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to provide a clean extract of bile acids, including T-D4-UDCA, from plasma, minimizing matrix effects.
-
Sample Pre-treatment: Aliquot 500 µL of plasma into a microcentrifuge tube. Add 25 µL of the internal standard working solution (containing T-D4-UDCA). Add 500 µL of 0.05% v/v acetic acid and vortex.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer cartridge) by passing 1 mL of methanol followed by two washes of 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.05% v/v acetic acid (three times) and then with 1 mL of 20% v/v methanol in water (twice) to remove polar impurities and phospholipids.
-
Elution: Elute the bile acids from the cartridge with an appropriate organic solvent mixture, such as acetonitrile:methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40-60°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for Bile Acid Analysis
The following table summarizes typical starting parameters for the LC-MS/MS analysis of T-D4-UDCA. These may require optimization for specific instruments and applications.
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 2mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 60 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition for TUDCA (precursor to T-D4-UDCA) | m/z 498.4 → m/z 80.1 |
Visual Guides
Caption: Workflow for overcoming matrix effects.
Caption: Troubleshooting logic for T-D4-UDCA analysis.
References
Purity assessment of commercially available Tauro-D4-ursodeoxycholic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of commercially available Tauro-D4-ursodeoxycholic acid (Tauro-D4-UDCA).
Frequently Asked Questions (FAQs)
Q1: What is Tauro-D4-ursodeoxycholic acid?
A1: Tauro-D4-ursodeoxycholic acid (Tauro-D4-UDCA) is a deuterated form of tauroursodeoxycholic acid (TUDCA). It is primarily used as an internal standard for the quantification of TUDCA in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: What is the typical purity of commercially available Tauro-D4-UDCA?
A2: Commercially available Tauro-D4-UDCA typically has a purity of ≥99% for deuterated forms (d1-d4).[2][3]
Q3: What are the common impurities that might be present in a Tauro-D4-UDCA sample?
A3: Potential impurities in bile acid preparations can arise from the synthetic process or from the degradation of the product. For ursodeoxycholic acid and its conjugates, common impurities may include chenodeoxycholic acid, lithocholic acid, and other bile acid isomers.[4] It is also possible to have impurities from the starting materials used in the synthesis of the deuterated compound.
Q4: In which solvents is Tauro-D4-UDCA soluble?
A4: Tauro-D4-ursodeoxycholic acid is soluble in solvents such as DMSO and ethanol. For creating stock solutions, it is recommended to select an appropriate solvent based on the product's solubility characteristics and to store the prepared solutions in aliquots to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram during HPLC or LC-MS analysis.
-
Question: I am seeing extra peaks in my chromatogram when analyzing my Tauro-D4-UDCA sample. What could be the cause?
-
Answer: Unexpected peaks can originate from several sources:
-
Contamination: The sample may have been contaminated. Ensure that all glassware, solvents, and equipment are clean.
-
Impurities: The peaks could be actual impurities in the Tauro-D4-UDCA lot. Common impurities in bile acids include other bile acid isomers like chenodeoxycholic acid and lithocholic acid.
-
Degradation: The compound may have degraded due to improper storage or handling. Tauro-D4-UDCA should be stored at -20°C.
-
Matrix Effects: If analyzing a complex sample, components of the matrix may be co-eluting with your analyte. A matrix blank should be run to identify such interferences.
-
Issue 2: The peak corresponding to Tauro-D4-UDCA has a poor shape (e.g., fronting, tailing, or splitting).
-
Question: My Tauro-D4-UDCA peak is not symmetrical. How can I improve the peak shape?
-
Answer: Poor peak shape in HPLC or LC-MS can be caused by several factors:
-
Column Overload: The amount of sample injected may be too high. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte. For bile acids, a mobile phase consisting of a buffer (like ammonium acetate or formic acid) and an organic solvent (like acetonitrile or methanol) is commonly used.
-
Column Degradation: The analytical column may be degrading. Consider flushing the column or replacing it if it has been used extensively.
-
Co-elution: An impurity or matrix component may be co-eluting with your analyte. Adjusting the mobile phase gradient or temperature may help to resolve the peaks.
-
Issue 3: The mass spectrometer signal for Tauro-D4-UDCA is weak or inconsistent.
-
Question: I am having trouble getting a stable and strong signal for Tauro-D4-UDCA in my LC-MS/MS analysis. What should I check?
-
Answer: A weak or inconsistent mass spectrometer signal can be due to:
-
Ion Suppression: Components in the sample matrix can suppress the ionization of the analyte. Improving sample preparation to remove interfering substances can help.
-
Incorrect MS Parameters: The mass spectrometer parameters (e.g., ion source settings, collision energy) may not be optimized for Tauro-D4-UDCA. Ensure that the correct precursor and product ions are being monitored. For TUDCA, the transition m/z 498.4 → m/z 80.1 is commonly used in negative ion mode.
-
Sample Preparation Issues: Inefficient extraction of the analyte from the sample matrix can lead to a low signal.
-
Quantitative Data Summary
Table 1: Purity of Commercial Tauro-D4-ursodeoxycholic Acid
| Parameter | Specification | Reference |
| Purity (Deuterated Forms) | ≥99% (d1-d4) |
Table 2: Common Impurities in Ursodeoxycholic Acid Preparations
| Impurity | Typical Level | Reference |
| Chenodeoxycholic Acid | Main impurity | |
| Lithocholic Acid | Lesser extent |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a general guideline for the purity assessment of Tauro-D4-UDCA using HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of methanol and water, or acetonitrile and a buffer like ammonium acetate or formic acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Due to the low UV absorptivity of bile acids, detection is often performed at low wavelengths, such as 200 nm.
-
Sample Preparation: Dissolve the Tauro-D4-UDCA sample in the mobile phase or a suitable solvent to a known concentration.
-
Injection Volume: Typically 10-20 µL.
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative peak area of the main component.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of TUDCA using Tauro-D4-UDCA as an internal standard.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier such as ammonium acetate or formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for bile acids.
-
MRM Transitions:
-
TUDCA: m/z 498.4 → 80.1
-
Tauro-D4-UDCA: m/z 503.2 → 79.9
-
-
Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is usually required.
-
Analysis: Spike the samples with a known concentration of Tauro-D4-UDCA as an internal standard. The concentration of TUDCA is determined by comparing the ratio of the peak areas of TUDCA and Tauro-D4-UDCA to a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to confirm the identity and structure of Tauro-D4-UDCA.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
Experiments:
-
1H NMR: To observe the proton signals. The absence or reduction of signals at specific positions compared to the non-deuterated TUDCA standard confirms the deuterium labeling.
-
13C NMR: To observe the carbon signals.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals and confirm the structure.
-
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Analysis: Acquire the NMR spectra and compare them to the known spectra of TUDCA to confirm the structure and the positions of deuterium labeling.
Visualizations
Caption: Experimental workflow for the purity assessment of Tauro-D4-ursodeoxycholic acid.
Caption: Simplified signaling pathway of TUDCA's anti-apoptotic effect via ER stress inhibition.
References
Storage and handling best practices for deuterated bile acid standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of deuterated bile acid standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store my deuterated bile acid standards upon receipt?
A1: Upon receipt, deuterated bile acid standards should be stored at -20°C in their original sealed vials.[1][2] Many standards are shipped on wet or dry ice to maintain this temperature during transit.[1] Storing the standards at the recommended temperature is crucial for maintaining their long-term stability, which can be five years or more for certain products.
Q2: In what solvent are the deuterated bile acid standards typically dissolved?
A2: Deuterated bile acid standards are most commonly provided as ready-to-use solutions dissolved in methanol. Some may also be available as a neat solid, requiring reconstitution in a suitable organic solvent. Always refer to the product's certificate of analysis for specific formulation details.
Q3: Can I store the standards at a different temperature, such as -80°C?
A3: While -20°C is the generally recommended storage temperature, storing at -80°C is unlikely to be detrimental. However, it is most important to prevent frequent freeze-thaw cycles, which can degrade the standards over time. Aliquoting the standard into smaller, single-use volumes can help to minimize this.
Q4: How should I handle the standards once the vial is opened?
A4: Many deuterated bile acid standards are packaged in ampules sealed under an inert gas like argon to protect them from oxidation and moisture. Once opened, it is recommended to use the standard as quickly as possible. If the standard is in a vial with a septum, use a clean syringe to withdraw the needed amount. To prevent contamination, especially with water, it is advisable to handle the solvents under an inert atmosphere, such as dry nitrogen or argon.
Q5: What is the best way to prepare working solutions from the stock standard?
A5: To prepare working solutions, the stock standard should be diluted with a high-purity solvent. Methanol, acetonitrile, or a mixture of the two are commonly used for this purpose, particularly for LC-MS applications. It is crucial to accurately measure all volumes during the preparation of calibration standards.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Blank Samples
Description: You observe a signal corresponding to your analyte in blank samples that have been spiked only with the deuterated internal standard.
Possible Causes & Solutions:
-
Isotopic Contribution (Crosstalk): The naturally occurring heavy isotopes (e.g., ¹³C) in your analyte can contribute to the mass spectrometric signal of the deuterated internal standard, especially if the mass difference is small.
-
Impurity in the Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.
Troubleshooting Workflow:
References
Addressing variability in results when using Tauro-D4-ursodeoxycholic acid
Welcome to the technical support center for Tauro-D4-ursodeoxycholic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results when using this compound. The guides and FAQs below provide troubleshooting strategies and detailed protocols to ensure the accuracy and reproducibility of your analytical measurements.
Troubleshooting Guides
Variability in analytical results when using Tauro-D4-ursodeoxycholic acid as an internal standard can arise from several factors, from sample preparation to data analysis. This section provides a structured approach to identifying and resolving these issues.
Question: My analytical results are inconsistent. What are the common sources of variability when using Tauro-D4-ursodeoxycholic acid as an internal standard?
Answer:
Inconsistent results can be frustrating. The table below summarizes the most common causes of variability and provides a systematic guide to troubleshooting your experiments.
Table 1: Troubleshooting Guide for Analytical Variability
| Observation | Potential Cause | Recommended Action | Acceptable Range |
| High variability in peak area of the internal standard (IS) across samples | Inconsistent pipetting of the IS solution. | Calibrate and verify the performance of your pipettes. Ensure consistent dispensing technique. | Relative Standard Deviation (RSD) < 15% |
| Degradation of the IS in the stock or working solutions. | Prepare fresh stock and working solutions. Store solutions at the recommended temperature (-20°C or -80°C) and protect from light. | - | |
| Inconsistent sample matrix effects (ion suppression or enhancement). | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering substances. | - | |
| Drifting retention time of the analyte and/or IS | Changes in mobile phase composition. | Prepare fresh mobile phase. Ensure adequate mixing and degassing. | Retention time shift < 2% |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | - | |
| Fluctuation in column temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature. | Temperature fluctuation < ±1°C | |
| Poor peak shape (e.g., tailing, fronting, splitting) | Column overload. | Dilute the sample or reduce the injection volume. | Tailing factor: 0.8 - 1.5 |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte and IS are in the desired ionization state. | - | |
| Contamination of the guard or analytical column. | Replace the guard column. If necessary, replace the analytical column. | - | |
| Low signal intensity or no peak for the IS | Incorrect mass spectrometer settings. | Verify the mass transitions (Q1/Q3), collision energy, and other MS parameters for Tauro-D4-ursodeoxycholic acid. | - |
| Clogged or dirty ion source. | Clean the ion source according to the manufacturer's instructions. | - | |
| IS solution was not added to the sample. | Review your sample preparation workflow. Implement a checklist to ensure all steps are followed. | - |
Experimental Protocols
A well-defined experimental protocol is critical for obtaining reproducible results. The following is a generalized protocol for the quantification of Tauroursodeoxycholic acid (TUDCA) in a biological matrix (e.g., plasma) using Tauro-D4-ursodeoxycholic acid as an internal standard.
Question: What is a standard protocol for using Tauro-D4-ursodeoxycholic acid in a quantitative bioanalytical assay?
Answer:
This protocol outlines a typical workflow for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of TUDCA in Plasma using Tauro-D4-ursodeoxycholic acid
1. Preparation of Stock and Working Solutions:
-
TUDCA Stock Solution (1 mg/mL): Accurately weigh 10 mg of TUDCA and dissolve it in 10 mL of methanol.
-
Tauro-D4-ursodeoxycholic acid (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Tauro-D4-ursodeoxycholic acid and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of TUDCA working solutions for the calibration curve by serially diluting the stock solution with methanol:water (1:1, v/v). Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Add 50 µL of plasma to each tube.
-
Add 10 µL of the IS working solution to each tube (except for blank samples).
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate TUDCA from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ion Source: Electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for TUDCA and Tauro-D4-ursodeoxycholic acid.
4. Data Analysis:
-
Integrate the peak areas for both the analyte (TUDCA) and the IS (Tauro-D4-ursodeoxycholic acid).
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the TUDCA standards.
-
Determine the concentration of TUDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
To further clarify the experimental and troubleshooting processes, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting decision tree for analytical variability.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Tauro-D4-ursodeoxycholic acid as an internal standard.
Question: Why is an internal standard necessary in quantitative mass spectrometry?
Answer: An internal standard (IS) is a compound that is added in a constant amount to all samples, standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency). A good IS, like Tauro-D4-ursodeoxycholic acid for TUDCA analysis, is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Question: How should I store my Tauro-D4-ursodeoxycholic acid stock and working solutions?
Answer: For long-term storage, solid Tauro-D4-ursodeoxycholic acid should be stored at -20°C. Stock solutions should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Working solutions are typically less stable and should be prepared fresh daily or stored for a limited time at 2-8°C, depending on their stability, which should be verified. Studies on the related compound, ursodeoxycholic acid, have shown that its stability in suspension can be affected by storage conditions, with refrigeration sometimes increasing variability between doses[1][2].
Question: What is "matrix effect" and how can it affect my results?
Answer: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification. Using a stable isotope-labeled internal standard like Tauro-D4-ursodeoxycholic acid is the best way to compensate for matrix effects, as it is expected to behave identically to the analyte during ionization.
Question: What concentration of Tauro-D4-ursodeoxycholic acid should I use?
Answer: The concentration of the internal standard should be chosen to produce a signal intensity that is similar to the analyte in the middle of the calibration curve range. This ensures a robust and reproducible peak area for the IS across all samples, which is crucial for accurate quantification. It is also important to ensure that the IS does not interfere with the detection of the analyte.
Question: What are the signs of Tauro-D4-ursodeoxycholic acid degradation?
Answer: Degradation of the internal standard can be identified by a progressive decrease in its peak area over a sequence of analyses, even when injection volumes and instrument conditions are constant. You might also observe the appearance of new, unexpected peaks in your chromatogram. If you suspect degradation, prepare a fresh stock solution from the solid material and compare its performance to the old solution.
References
Validation & Comparative
A Comparative Guide to the Quantification of Tauroursodeoxycholic Acid (TUDCA) Using Tauro-D4-ursodeoxycholic Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tauroursodeoxycholic acid (TUDCA) in biological samples, utilizing Tauro-D4-ursodeoxycholic acid (TUDCA-D4) as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision.[1][2][3][4]
Methodology Comparison: LC-MS/MS with Isotopic Internal Standard
The predominant and most reliable method for TUDCA quantification is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[5] This technique offers high sensitivity, selectivity, and a wide dynamic range, making it ideal for analyzing endogenous and administered TUDCA in complex biological matrices like plasma. Alternative methods such as HPLC with UV detection exist but may lack the sensitivity and specificity of mass spectrometric detection.
The use of a deuterated internal standard like TUDCA-D4 is a key component of a robust bioanalytical method. TUDCA-D4 is chemically identical to TUDCA but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer while behaving similarly during sample preparation and chromatography, thus effectively normalizing the quantification.
Quantitative Performance Data
The following table summarizes the key validation parameters of a representative LC-MS/MS method for TUDCA quantification using TUDCA-D4 as an internal standard, compiled from various studies. This allows for a clear comparison of the method's performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linear Range | 5–500 ng/mL | 9–3000 ng/mL | 0.500–250 ng/mL | 20–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 9 ng/mL | 0.500 ng/mL | 20 ng/mL |
| Intra-day Precision (RSD%) | < 15% | Consistent and Reproducible | < 7.00% | - |
| Inter-day Precision (RSD%) | < 15% | Consistent and Reproducible | < 7.00% | - |
| Accuracy (RE%) | Within ±15% | Consistent and Reproducible | Within 11.75% | - |
| Extraction Recovery | >85% | >85% | Within acceptable range | - |
| Correlation Coefficient (r) | ≥ 0.99 | - | - | 0.9993 |
Experimental Protocol: A Validated LC-MS/MS Method
This section details a typical experimental protocol for the quantification of TUDCA in human plasma using TUDCA-D4 as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of TUDCA and TUDCA-D4 in a suitable solvent such as methanol or a specific diluent.
-
From the stock solutions, prepare a series of working standard solutions of TUDCA for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working solution of the internal standard (TUDCA-D4) at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To a 400 µL aliquot of plasma sample, add 50 µL of the TUDCA-D4 internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile or ethyl acetate, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 18,506 x g for 5-10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.
3. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The composition can be delivered isocratically or as a gradient.
-
Flow Rate: A suitable flow rate is maintained, for example, 0.600 mL/min.
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 30.0℃.
-
Injection Volume: A small volume of the prepared sample is injected, for example, 5 µL.
4. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally employed for TUDCA analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both TUDCA and TUDCA-D4. For example:
-
TUDCA: m/z 498.00 → m/z 79.63 or m/z 498.4 → m/z 80.1
-
TUDCA-D4: m/z 502.44 → m/z 79.54
-
5. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of TUDCA to TUDCA-D4 against the concentration of the TUDCA standards.
-
The concentration of TUDCA in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow and Relationships
To better illustrate the experimental and logical processes, the following diagrams are provided in DOT language.
Caption: Experimental workflow for TUDCA quantification.
Caption: Logic of using an internal standard for quantification.
References
- 1. nssresearchjournal.com [nssresearchjournal.com]
- 2. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
A Researcher's Guide to Bile Acid Analysis: A Cross-Validation of Analytical Platforms
For researchers, scientists, and professionals in drug development, the accurate quantification of bile acids is paramount. These complex molecules, synthesized from cholesterol in the liver, are not only crucial for digestion but also act as signaling molecules in various metabolic pathways. Perturbations in bile acid profiles are linked to a range of diseases, making their precise measurement a critical aspect of both basic research and clinical diagnostics. This guide provides an objective comparison of the most common analytical platforms for bile acid analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays—supported by experimental data and detailed protocols.
Bile acids are steroidal acids that play a vital role in the absorption of lipids and act as signaling molecules, influencing metabolic and immunological functions.[1][2][3] Their diverse chemical structures and wide range of concentrations in complex biological matrices necessitate advanced analytical methods for accurate identification and quantification.[1][2] While enzymatic assays are common in clinical laboratories for determining total bile acid (TBA) content, they offer limited information on individual bile acids. In contrast, chromatography-based techniques coupled with mass spectrometry, such as LC-MS/MS and GC-MS, provide comprehensive profiling of individual bile acid species.
Comparative Overview of Analytical Platforms
The choice of an analytical platform for bile acid analysis depends on the specific research question, the required level of detail, and practical considerations such as sample throughput and cost. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, GC-MS and enzymatic assays remain relevant for specific applications.
Quantitative Performance Metrics
The following table summarizes the key quantitative performance metrics for the three major analytical platforms. Data has been compiled from various studies to provide a comparative overview.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assays |
| Sensitivity (LOD/LLOQ) | High (pM to low nM range) | Moderate to High | Low to Moderate (µM range) |
| Specificity | Very High (can distinguish isomers) | High | Low (measures total bile acids) |
| Linearity | Excellent (wide dynamic range) | Good | Good within a limited range |
| Precision (%RSD) | Excellent (<15%) | Good | Excellent (<5%) |
| Accuracy/Recovery | Good to Excellent (85-115%) | Good | Variable (can underestimate) |
| Sample Throughput | High | Moderate | Very High |
| Cost per Sample | High | Moderate | Low |
| Sample Preparation | Moderate complexity | High complexity (derivatization required) | Low complexity |
In-Depth Platform Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for comprehensive and quantitative bile acid profiling due to its exceptional sensitivity and specificity. This technique allows for the simultaneous measurement of a large number of individual bile acids, including conjugated and unconjugated forms, from various biological matrices.
Advantages:
-
High Sensitivity and Specificity: Capable of detecting and quantifying bile acids at very low concentrations and distinguishing between structurally similar isomers.
-
Comprehensive Profiling: Enables the simultaneous analysis of a wide range of bile acid species.
-
High Throughput: Modern UPLC systems allow for rapid analysis times.
Disadvantages:
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect accuracy.
-
High Cost: The instrumentation and operational costs are significant.
A typical experimental workflow for bile acid analysis using LC-MS/MS is illustrated in the following diagram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was historically a reference method for bile acid analysis. It offers high chromatographic resolution but requires derivatization of the polar bile acids to make them volatile for gas-phase analysis.
Advantages:
-
High Resolution: Provides excellent separation of bile acid isomers.
-
Robustness: GC is a well-established and reliable technique.
Disadvantages:
-
Derivatization Required: The multi-step derivatization process is time-consuming and can introduce variability.
-
Lower Throughput: Longer run times compared to modern LC methods.
Enzymatic Assays
Enzymatic assays are widely used in clinical settings for the rapid measurement of total bile acids (TBA). These assays are based on the activity of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme.
Advantages:
-
Simplicity and Speed: Minimal sample preparation and rapid analysis time.
-
Low Cost: Inexpensive compared to mass spectrometry-based methods.
-
High Throughput: Easily automated for large numbers of samples.
Disadvantages:
-
Lack of Specificity: Measures only the total concentration of bile acids and cannot distinguish between different species.
-
Potential for Inaccuracy: The assay's performance can be influenced by the specific bile acid composition of the sample, potentially leading to underestimation.
The following diagram illustrates the principle of a common enzymatic assay for total bile acids.
Experimental Protocols
LC-MS/MS Protocol for Bile Acid Quantification in Human Plasma
This protocol is a synthesized example based on common practices described in the literature.
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of an internal standard mixture (containing deuterated bile acid analogs).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 20% to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
- MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.
GC-MS Protocol for Bile Acid Analysis
This protocol is a generalized procedure based on established methods.
1. Sample Preparation and Derivatization:
- Perform enzymatic hydrolysis of conjugated bile acids if necessary.
- Extract bile acids from the sample using a solid-phase extraction (SPE) column.
- Evaporate the eluate to dryness.
- Methylation: Add 2 mL of 2% (v/v) sulfuric acid in methanol and heat at 60°C for 30 minutes to esterify the carboxyl group.
- Evaporate the methanol and extract the methyl esters.
- Silylation: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to derivatize the hydroxyl groups.
2. GC Conditions:
- Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium.
- Oven Program: Start at 150°C, ramp to 300°C.
- Injection Mode: Splitless.
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI).
- Scan Mode: Full scan or Selected Ion Monitoring (SIM).
Enzymatic Assay Protocol for Total Bile Acids
This is a representative protocol for a colorimetric enzymatic assay.
1. Reagent Preparation:
- Prepare a working reagent containing 3α-HSD, NAD+, diaphorase, and nitrotetrazolium blue in a suitable buffer.
- Prepare bile acid standards of known concentrations.
2. Assay Procedure:
- Pipette 10 µL of standards, controls, and samples into a 96-well plate.
- Add 200 µL of the working reagent to each well.
- Incubate at 37°C for 10 minutes.
- Read the absorbance at 540 nm using a microplate reader.
3. Calculation:
- Construct a standard curve by plotting the absorbance of the standards against their concentrations.
- Determine the concentration of total bile acids in the samples from the standard curve.
Conclusion
The selection of an analytical platform for bile acid analysis is a critical decision that should be guided by the specific research objectives, the desired level of detail, and available resources. LC-MS/MS offers the most comprehensive and sensitive approach for detailed profiling of individual bile acids and is the current gold standard in research settings. GC-MS provides a robust alternative with high resolving power, although the requirement for derivatization can be a drawback. Enzymatic assays, while lacking in specificity for individual bile acids, are invaluable in clinical diagnostics for their simplicity, speed, and low cost in determining total bile acid concentrations. By understanding the strengths and limitations of each platform, researchers can choose the most appropriate method to advance their scientific inquiries and drug development programs.
References
The Gold Standard of Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in analytical chemistry, particularly in LC-MS, to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.
Performance Under the Microscope: A Quantitative Comparison
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance. Their ability to co-elute with the analyte ensures that they experience and, therefore, correct for the same degree of matrix effects—the suppression or enhancement of the analyte's signal by co-eluting matrix components.
| Analyte | Internal Standard Type | Matrix | Key Performance Metric | Result | Reference |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Interpatient Assay Imprecision (CV%) | 2.7% - 5.7% | |
| Structural Analogue (DMR) | Whole Blood | Interpatient Assay Imprecision (CV%) | 7.6% - 9.7% | ||
| Kahalalide F | Deuterated | Biological Matrix | Accuracy (Mean Bias) | Closer to 100% | |
| Structural Analogue | Biological Matrix | Accuracy (Mean Bias) | Statistically significant deviation | ||
| Deuterated | Biological Matrix | Precision (Standard Deviation) | Lower SD | ||
| Structural Analogue | Biological Matrix | Precision (Standard Deviation) | Higher SD | ||
| Imidacloprid | Deuterated Analogue | Cannabis Flower vs. Edibles | Accuracy (%) | Within 25% | |
| None | Cannabis Flower vs. Edibles | Accuracy (%) | Differed by >60% | ||
| Deuterated Analogue | Cannabis Flower vs. Edibles | RSD (%) | <20% | ||
| None | Cannabis Flower vs. Edibles | RSD (%) | >50% |
As the data indicates, deuterated internal standards consistently outperform their non-deuterated counterparts, exhibiting lower imprecision, higher accuracy, and a significantly reduced impact from matrix effects.
The "Matrix Effect": The Core Advantage of Deuterated Standards
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because deuterated standards are nearly chemically identical to the analyte, they have very similar, if not identical, chromatographic retention times and ionization efficiencies. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification.
Structural analogs, on the other hand, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Potential Drawbacks and Considerations
While deuterated internal standards are considered the "gold standard," they are not without potential limitations:
-
Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, known as the deuterium isotope effect. If this separation occurs in a region of differential matrix effects, it can lead to inaccurate quantification.
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms may be unstable and exchange with hydrogen atoms in the solution, which can compromise the integrity of the standard.
-
Cost and Availability: Custom synthesis of deuterated standards can be more expensive and time-consuming compared to sourcing a structural analogue.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Non-deuterated internal standard stock solution
-
Reconstitution solvent
-
Protein precipitation solution (e.g., zinc sulfate in methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent.
-
Set 2 (Analyte in post-extraction spiked matrix):
-
Extract blank plasma samples from the six different sources using a protein precipitation method.
-
Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix):
-
Extract blank plasma samples from the six different sources.
-
-
A Head-to-Head Examination of TUDCA and Other Neuroprotective Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its neuroprotective properties, showing promise in a range of preclinical models of neurodegenerative diseases. Its mechanisms of action are multifaceted, primarily involving the mitigation of endoplasmic reticulum (ER) stress, inhibition of apoptosis, and reduction of inflammation. This guide provides a comparative analysis of TUDCA against other neuroprotective compounds, presenting available head-to-head experimental data, outlining detailed methodologies of key studies, and visualizing the complex signaling pathways involved.
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies involving TUDCA and other neuroprotective agents.
Table 1: In Vitro and Ex Vivo Comparison of TUDCA and Ursodeoxycholic Acid (UDCA) in a Retinal Degeneration Model
This table presents data from a study comparing the neuroprotective effects of TUDCA and its precursor, UDCA, on human cone-like cells (WERI-Rb-1) and rat retinal explants exposed to albumin to model retinal degeneration.[1]
| Parameter | Model System | Compound | Concentration | Outcome Measure | Result | Statistical Significance (p-value) |
| Cell Viability | WERI-Rb-1 cells | TUDCA | 1 µM | Prevention of albumin-induced cell loss | Significant protection | p = 0.0002 (Albumin vs. TUDCA) |
| UDCA | 1 µM | No significant protection | p = 0.08 (Albumin vs. UDCA) | |||
| Necroptosis | Rat Retinal Explants | TUDCA | 10 ng/mL | Receptor-interacting protein (RIP)/actin ratio | Lower ratio (less necroptosis) | Significant vs. albumin |
| UDCA | 10 ng/mL | Lower ratio, not significant vs. albumin | Not significant | |||
| Apoptosis | Rat Retinal Explants | TUDCA | 10 ng/mL | Number of TUNEL+ photoreceptors | Reduced number of apoptotic cells | Significant vs. albumin |
| UDCA | 10 ng/mL | Reduced, but not statistically significant vs. albumin | Not significant | |||
| Microglial Activation | Rat Retinal Explants | TUDCA | 10 ng/mL | Ratio of round/ramified IBA1+ cells | Reduced microglial activation | p = 0.001 (vs. albumin) |
| UDCA | 10 ng/mL | Reduced activation | Not significant vs. albumin | |||
| Gene Regulation | Rat Retinal Explants | TUDCA | 10 ng/mL | Number of differentially regulated genes | 463 genes | - |
| UDCA | 10 ng/mL | 31 genes | - |
Table 2: Clinical Trial Data for TUDCA in Amyotrophic Lateral Sclerosis (ALS)
This table summarizes key findings from clinical trials investigating TUDCA as a potential therapeutic for ALS, both as a monotherapy and in combination with sodium phenylbutyrate (PB).
| Trial | Compound(s) | Phase | Primary Outcome | Key Findings | Reference |
| TUDCA-ALS | TUDCA | Phase 3 | Change in ALSFRS-R score | The trial did not meet its primary endpoint of a significant difference in the ALSFRS-R score between the TUDCA and placebo groups after 18 months. No significant differences were observed in secondary endpoints, including survival. | [2] |
| CENTAUR | TUDCA + Sodium Phenylbutyrate (AMX0035/Relyvrio) | Phase 2 | Rate of decline in ALSFRS-R score | Slower rate of functional decline in the treatment group compared to placebo over 24 weeks. | [3] |
| PHOENIX | TUDCA + Sodium Phenylbutyrate (AMX0035/Relyvrio) | Phase 3 | Change in ALSFRS-R score and survival | The trial did not meet its primary or secondary endpoints, showing no significant difference between the treatment and placebo groups. This led to the voluntary withdrawal of the drug from the market. | [3] |
Experimental Protocols
Retinal Explant Culture Model for Neuroprotection Studies
This protocol is based on the methodology used in the comparative study of TUDCA and UDCA.[1]
-
Tissue Preparation: Adult rat eyes are enucleated, and the neural retina is isolated. The retina is then cut into quarters, creating explants.
-
Culture Conditions: Retinal explants are placed on organotypic culture membranes at a fluid/air interface. They are cultured in a serum-free, chemically defined medium.
-
Induction of Degeneration: To model retinal degeneration, albumin is added to the culture medium at a concentration of 12 mg/mL.
-
Treatment: TUDCA or UDCA is added to the culture medium at the desired concentration (e.g., 10 ng/mL) at the same time as the albumin.
-
Incubation: The explants are cultured for a specified period (e.g., 6 hours) to assess acute effects.
-
Analysis:
-
Western Blotting: To quantify proteins involved in necroptosis (e.g., RIP) and apoptosis (e.g., cleaved caspase-3).
-
TUNEL Staining: To identify and quantify apoptotic cells (photoreceptors).
-
Immunohistochemistry: To assess microglial activation using markers like IBA1.
-
RNA Sequencing: To analyze changes in gene expression profiles in response to treatment.
-
Clinical Trial Protocol for TUDCA in ALS (TUDCA-ALS)
This protocol provides a general overview of the design of the Phase 3 TUDCA-ALS clinical trial.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients diagnosed with ALS. The trial aimed to enroll 320 patients.
-
Intervention:
-
Run-in Period: A 3-month period where all participants receive the standard of care (riluzole).
-
Randomization: Eligible patients are randomized (1:1) to receive either TUDCA (1g twice daily, orally) or a matching placebo, in addition to their riluzole treatment.
-
-
Treatment Duration: 18 months.
-
Primary Endpoint: The change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score from baseline to the end of the 18-month treatment period.
-
Secondary Endpoints: Included survival time, respiratory function, and safety and tolerability of the treatment.
-
Data Analysis: The primary analysis compared the change in ALSFRS-R scores between the TUDCA and placebo groups.
Signaling Pathways and Mechanisms of Action
TUDCA exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
TUDCA's Anti-Apoptotic and Pro-Survival Signaling
TUDCA is known to activate pro-survival pathways, such as the PI3K/Akt pathway, which in turn inhibits the pro-apoptotic protein Bad and the transcription factor FOXO1. It also inhibits key components of the mitochondrial apoptotic pathway.
Caption: TUDCA's pro-survival signaling via the PI3K/Akt pathway.
TUDCA's Attenuation of Endoplasmic Reticulum (ER) Stress
A key mechanism of TUDCA's neuroprotection is its ability to alleviate ER stress, a condition characterized by the accumulation of misfolded proteins. TUDCA acts as a chemical chaperone to aid in protein folding and inhibits key mediators of the unfolded protein response (UPR) that lead to apoptosis.
Caption: TUDCA's role in mitigating ER stress and the UPR.
TUDCA's Anti-Inflammatory Signaling via NF-κB Inhibition
Neuroinflammation is a critical component of neurodegeneration. TUDCA has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.
Caption: TUDCA's inhibition of the pro-inflammatory NF-κB pathway.
Comparative Discussion
While direct head-to-head preclinical studies of TUDCA against a wide array of other neuroprotective compounds are not abundant in the published literature, a comparative discussion can be framed based on their primary mechanisms of action and available efficacy data in relevant models.
-
TUDCA vs. UDCA: The direct comparison in the retinal degeneration model clearly demonstrates the superior neuroprotective efficacy of TUDCA over its precursor, UDCA. TUDCA showed more potent anti-apoptotic and anti-necroptotic effects and had a more pronounced impact on reducing microglial activation. The significantly broader range of gene regulation by TUDCA suggests a more extensive and potent mechanism of action.
-
TUDCA vs. Sodium Phenylbutyrate (PB): These two compounds have been investigated in combination for ALS. Both TUDCA and PB are known to mitigate ER stress, albeit through different mechanisms. PB acts as a chemical chaperone and a histone deacetylase inhibitor. The initial promising results of the combination therapy in the Phase 2 CENTAUR trial suggested a potential synergistic effect. However, the subsequent failure of the Phase 3 PHOENIX trial to confirm these benefits raises questions about the efficacy of this combination and the individual contributions of each compound in the context of ALS.
-
TUDCA vs. N-Acetylcysteine (NAC): NAC is a well-known antioxidant that acts as a precursor to glutathione, a major intracellular antioxidant. Its primary neuroprotective mechanism is the reduction of oxidative stress. While TUDCA also possesses antioxidant properties, its primary strengths lie in its anti-apoptotic and anti-ER stress activities. A direct comparison would be valuable to determine the relative importance of these different mechanisms in specific neurodegenerative models.
-
TUDCA vs. Minocycline: Minocycline, a tetracycline antibiotic, exhibits neuroprotective effects primarily through its potent anti-inflammatory and anti-apoptotic properties, particularly by inhibiting microglial activation and caspase activity. Both TUDCA and minocycline, therefore, target neuroinflammation, but their upstream mechanisms of action may differ. A head-to-head study would be instrumental in dissecting the most effective anti-inflammatory strategies for different neurodegenerative conditions.
-
TUDCA vs. Resveratrol: Resveratrol, a natural polyphenol, is known for its antioxidant and anti-inflammatory effects, as well as its ability to activate sirtuins, particularly SIRT1, which are involved in cellular stress resistance and longevity. While both compounds have broad-acting neuroprotective profiles, their primary molecular targets appear to be distinct.
Conclusion
TUDCA stands out as a promising neuroprotective agent with a well-defined, multi-pronged mechanism of action centered on inhibiting apoptosis and ER stress. The direct comparative data with UDCA clearly establishes its superior efficacy. While clinical trials in ALS have yielded disappointing results, the preclinical evidence for its neuroprotective effects in a variety of other neurodegenerative models remains compelling.
Future research should prioritize direct head-to-head comparative studies of TUDCA against other classes of neuroprotective compounds in standardized preclinical models. This will be crucial for elucidating the most effective therapeutic strategies for specific neurodegenerative diseases and for guiding the design of future clinical trials. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a foundational framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: An Inter-laboratory Comparison of TUDCA Measurement Accuracy
For researchers, scientists, and drug development professionals, the precise and accurate measurement of Tauroursodeoxycholic acid (TUDCA) is paramount for advancing therapeutic research and ensuring drug quality. This guide provides a comparative overview of the analytical performance of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for TUDCA quantification, drawing upon data from multiple independent validation studies. In the absence of a formal inter-laboratory proficiency testing program, this compilation serves as a valuable resource for evaluating method accuracy and selecting appropriate analytical strategies.
Tauroursodeoxycholic acid, a hydrophilic bile acid, has garnered significant scientific interest for its therapeutic potential in a range of diseases. As research progresses from preclinical to clinical stages, the need for robust and reliable analytical methods to measure TUDCA concentrations in biological matrices becomes increasingly critical. This guide summarizes key performance characteristics of several published LC-MS/MS methods, offering a snapshot of the current state of TUDCA measurement accuracy.
Comparative Analysis of TUDCA Quantification Methods
The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of TUDCA in human plasma, as reported in various scientific publications. This data allows for a cross-study comparison of key analytical parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
| Study/Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) | Matrix | Internal Standard |
| Pinto et al. (2019)[1][2] | 5 - 500 | Not explicitly stated as a single range, but the method was deemed to have adequate accuracy. | Intra- and Inter-day CV% < 20% | 5 | Human Plasma | Deuterated TUDCA |
| Shah et al. (2022)[3] | 9 - 3000 | Within-batch and between-batch accuracy were found to be consistent and reproducible. | Within-batch and between-batch precision were found to be consistent and reproducible. | 9 | Human Plasma | Deuterated TUDCA |
| Unnamed Study 1[4] | 2.7 - 1587.5 | Not explicitly stated. | Not explicitly stated. | 2.7 | Human Plasma | Ursodeoxycholic Acid d4 |
| Huang et al. (2019)[5] | 20 - 1000 | Not explicitly stated. | Not explicitly stated. | 5 (Detection Limit) | Bear Bile Powder | Not specified |
| Antonelli et al. (2020) | 5 - 5000 | 85 - 115 | Intra- and Inter-assay CV% < 10% | 5 | Serum | Not specified for TUDCA alone |
Experimental Protocols: A Representative LC-MS/MS Method
The following protocol outlines a typical experimental procedure for the quantification of TUDCA in human plasma using LC-MS/MS, based on common practices reported in the cited literature.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (e.g., deuterated TUDCA).
-
Vortexing and Centrifugation: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected into the LC system.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in the negative ion mode is typically used for TUDCA analysis.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for TUDCA and its internal standard, ensuring high selectivity and sensitivity.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context of TUDCA, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nssresearchjournal.com [nssresearchjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
A Comparative In Vivo Metabolic Fate of TUDCA and UDCA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate in vivo metabolic journey of therapeutic bile acids is paramount for optimizing their clinical application. This guide provides a comprehensive comparison of the metabolic fate of Tauroursodeoxycholic acid (TUDCA) and Ursodeoxycholic acid (UDCA), two closely related bile acids with significant therapeutic potential.
This document delves into their absorption, distribution, biotransformation, and excretion, supported by experimental data and detailed methodologies. The information presented aims to facilitate a deeper understanding of their distinct and overlapping metabolic pathways, aiding in the design of future preclinical and clinical investigations.
Absorption and Bioavailability
Following oral administration, both TUDCA and UDCA are readily absorbed in the intestine. TUDCA, being the taurine conjugate of UDCA, exhibits enhanced water solubility, which is thought to contribute to its potentially more efficient absorption and higher bioavailability compared to UDCA.[1][2] However, studies have shown that a significant portion of orally administered UDCA is also absorbed and subsequently conjugated in the liver, primarily with glycine or taurine.[3]
One human study directly comparing the absorption of the two compounds found that approximately 64.6% of orally administered TUDCA and 55.1% of UDCA were absorbed, with the difference not being statistically significant.[4]
Biliary Secretion and Composition
After absorption, both TUDCA and UDCA undergo extensive enterohepatic circulation. They are taken up by hepatocytes, conjugated (in the case of UDCA), and secreted into the bile. Administration of either TUDCA or UDCA leads to an enrichment of the bile acid pool with the more hydrophilic UDCA and its conjugates.
A study in patients with biliary drainage demonstrated that after administration of either TUDCA or UDCA, the biliary UDCA content increased to 54.6% and 55.2% of total bile acids, respectively.[4] A key difference observed was the predominant conjugate in the bile. Following TUDCA administration, biliary UDCA was almost exclusively (95.4%) conjugated with taurine. In contrast, after UDCA administration, the primary conjugate was with glycine (79.8%).
| Parameter | TUDCA Administration | UDCA Administration | Reference |
| Biliary UDCA Content (% of total bile acids) | 54.6% | 55.2% | |
| Predominant Biliary Conjugate | Taurine (95.4%) | Glycine (79.8%) | |
| Oral Absorption | 64.6% | 55.1% |
Biotransformation and Metabolic Pathways
The primary metabolic pathway for UDCA in vivo is its conjugation with the amino acids taurine or glycine in the liver to form TUDCA and glycoursodeoxycholic acid (GUDCA), respectively. TUDCA, when administered, can be de-conjugated by gut microbiota back to UDCA, which can then be re-conjugated in the liver. Both molecules are part of a dynamic metabolic pool.
The key enzymes involved in the biotransformation of TCDCA (taurochenodeoxycholic acid) to TUDCA in vivo include 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH), which are found in the gut microbiota. These enzymes catalyze the epimerization of the 7-hydroxyl group.
Tissue Distribution
The distribution of TUDCA and UDCA to various tissues is a critical aspect of their therapeutic efficacy, particularly for non-liver-related diseases. Studies have shown that both bile acids can cross the blood-brain barrier.
A study in a pig model investigated the tissue distribution of TUDCA following various administration routes. Intravenous (IV) delivery resulted in the highest tissue levels in the macula (252 ± 238 nM) and peripheral retina (196 ± 171 nM). Oral administration also led to reasonable tissue concentrations. While a direct comparative study on the tissue distribution of UDCA using the same model is lacking, the ability of UDCA to exert neuroprotective effects in animal models suggests it also reaches the central nervous system.
| Administration Route (TUDCA) | Macula (nM) | Peripheral Retina (nM) | Macular Choroid (nM) | Peripheral Choroid (nM) | Reference |
| Intravenous (IV) | 252 ± 238 | 196 ± 171 | 1032 ± 1269 | 1219 ± 1486 | |
| Oral | - | - | - | - | |
| Intravitreal Injection (Day 6) | 0.5 ± 0.5 | - | - | 15.3 ± 16.7 |
Note: Data for oral administration tissue levels were described as "reasonable" but specific quantitative values were not provided in the summary.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
A typical experimental workflow to evaluate the pharmacokinetics of TUDCA and UDCA in a rodent model is outlined below.
Methodology for Quantification of TUDCA and UDCA in Plasma:
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed for the simultaneous quantification of TUDCA, UDCA, and its glycine conjugate (GUDCA) in plasma.
-
Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used to separate the analytes.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. The analytes are detected and quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
-
Quantification: Calibration curves are constructed using standards of known concentrations to quantify the analytes in the biological samples.
Conclusion
References
TUDCA's Therapeutic Potential: A Comparative Review Across Neurodegenerative, Metabolic, and Cardiovascular Diseases
For Immediate Release
A comprehensive review of Tauroursodeoxycholic acid (TUDCA) showcases its broad therapeutic effects across a spectrum of diseases, from neurodegenerative conditions like Alzheimer's and Parkinson's to metabolic and cardiovascular disorders. This guide synthesizes preclinical and clinical data, offering researchers, scientists, and drug development professionals a comparative look at TUDCA's efficacy, mechanisms of action, and experimental foundations.
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its cytoprotective properties.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the alleviation of endoplasmic reticulum (ER) stress, inhibition of apoptosis (programmed cell death), reduction of oxidative stress, and modulation of inflammatory pathways.[1][4] This review consolidates quantitative data from key studies, details experimental protocols, and visualizes the underlying molecular pathways to provide a clear and objective comparison of TUDCA's therapeutic effects.
Neurodegenerative Diseases: A Ray of Hope
In the realm of neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, TUDCA has demonstrated significant promise in preclinical models of Alzheimer's, Parkinson's, and Huntington's disease, and has been investigated in clinical trials for Amyotrophic Lateral Sclerosis (ALS).
In preclinical studies on Alzheimer's disease , TUDCA has been shown to reduce the accumulation of amyloid-β plaques, a hallmark of the disease, and improve cognitive function in mouse models. For instance, in APP/PS1 transgenic mice, TUDCA treatment led to a significant decrease in amyloid-β deposition in the prefrontal cortex and hippocampus.
For Parkinson's disease , research in mouse models indicates that TUDCA protects dopaminergic neurons from damage, reduces neuroinflammation, and improves motor symptoms. Pre-treatment with TUDCA has been found to prevent the reduction of dopamine and its metabolites and inhibit the aggregation of alpha-synuclein, a key pathological feature of Parkinson's.
Studies on animal models of Huntington's disease have also reported neuroprotective effects, with TUDCA increasing neuronal survival and reducing motor deficits.
In the context of Amyotrophic Lateral Sclerosis (ALS) , a phase II clinical trial (NCT00877604) suggested that TUDCA was safe and potentially effective in slowing disease progression. The trial, which administered 1g of TUDCA twice daily for 54 weeks, found a higher proportion of responders in the TUDCA group (87%) compared to the placebo group (43%). However, a subsequent phase 3 trial (NCT03800524) did not meet its primary endpoint, showing no significant difference in disease progression between the TUDCA and placebo groups after 18 months.
Quantitative Data: TUDCA in Neurodegenerative Diseases
| Disease Model | Intervention | Key Quantitative Results | Reference |
| Alzheimer's Disease (APP/PS1 Mice) | 500 mg/kg TUDCA or vehicle injection every 3 days for 3 months | Significant reduction in amyloid plaque number in the hippocampus and decreased amyloid burden in both hippocampus and frontal cortex. | |
| Parkinson's Disease (MPTP Mouse Model) | TUDCA pre-treatment | Prevented MPTP-induced decrease of dopaminergic fibers and ATP levels. | |
| Amyotrophic Lateral Sclerosis (Phase II Clinical Trial, NCT00877604) | 1 g TUDCA twice daily for 54 weeks | Responder rate: 87% in TUDCA group vs. 43% in placebo group (P = 0.021). Slower disease progression in the TUDCA group (P < 0.01). | |
| Amyotrophic Lateral Sclerosis (Phase III Clinical Trial, NCT03800524) | TUDCA vs. Placebo for 18 months | Did not meet primary endpoint for slowing disease progression. No significant between-group differences in secondary endpoints. |
Experimental Protocols: Neurodegenerative Disease Models
Alzheimer's Disease (APP/PS1 Mouse Model): APP/PS1 double-transgenic mice, at 7 months of age, received intraperitoneal injections of either 500 mg/kg TUDCA or a vehicle solution every 3 days for a duration of 3 months. Cognitive function was assessed using behavioral tests, and brain tissue was analyzed for amyloid plaque deposition and markers of neuroinflammation.
Parkinson's Disease (MPTP Mouse Model): In a chronic mouse model, Parkinson's disease was induced by the administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). One group of mice received pre-treatment with TUDCA prior to MPTP induction. Dopaminergic function was assessed through high-performance liquid chromatography (HPLC) for dopamine and its metabolites, and immunohistochemistry for dopamine transporters (DAT) and tyrosine hydroxylase (TH). Neuroinflammation, oxidative stress, and autophagy markers were also evaluated.
Amyotrophic Lateral Sclerosis (Clinical Trial NCT00877604): This was a double-blind, placebo-controlled phase II trial involving 34 ALS patients already receiving riluzole. Participants were randomized to receive either 1 g of TUDCA twice daily or a placebo for 54 weeks, following a 3-month lead-in period. The primary outcome was the proportion of responders, defined as patients showing an improvement of at least 15% in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) slope during treatment compared to the lead-in phase.
Signaling Pathways in Neurodegeneration
TUDCA's neuroprotective effects are attributed to its ability to modulate several key signaling pathways. One critical mechanism is the inhibition of Endoplasmic Reticulum (ER) stress, which is implicated in the unfolded protein response that can lead to apoptosis. TUDCA acts as a chemical chaperone, aiding in proper protein folding.
Caption: TUDCA's role in mitigating ER stress and inhibiting apoptosis.
Another crucial pathway is the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. TUDCA has been shown to activate Nrf2, leading to the expression of antioxidant enzymes that protect against oxidative stress.
Caption: TUDCA's activation of the Nrf2 antioxidant pathway.
Metabolic Disorders: Improving Insulin Sensitivity and Liver Health
TUDCA has shown considerable therapeutic potential in metabolic disorders, particularly in improving insulin sensitivity and addressing nonalcoholic fatty liver disease (NAFLD).
A clinical trial involving obese individuals demonstrated that TUDCA treatment for four weeks significantly improved both hepatic and muscle insulin sensitivity by approximately 30%.
In preclinical models of NAFLD , TUDCA administration has been shown to reduce hepatic lipid accumulation, decrease liver inflammation, and improve intestinal barrier function. It also modulates the gut microbiota, which plays a crucial role in the gut-liver axis and the progression of NAFLD.
Quantitative Data: TUDCA in Metabolic Disorders
| Disease/Condition | Intervention | Key Quantitative Results | Reference |
| Insulin Resistance (Obese Humans) | 1,750 mg/day TUDCA for 4 weeks | ~30% increase in hepatic and muscle insulin sensitivity (P < 0.05). | |
| Nonalcoholic Fatty Liver Disease (HFD-fed Mice) | TUDCA p.o. for 4 weeks | Attenuated HFD-induced hepatic steatosis, inflammatory responses, obesity, and insulin resistance. | |
| Obesity (HFD-fed Mice) | 500 mg/kg TUDCA i.p. daily for 8 weeks | Significantly lower body weight, blood glucose, and serum insulin levels. Improved glucose tolerance and insulin sensitivity. |
Experimental Protocols: Metabolic Disorder Studies
Insulin Sensitivity in Obese Humans: Twenty obese subjects were randomized to receive either 1,750 mg of TUDCA per day or a placebo for four weeks. A two-stage hyperinsulinemic-euglycemic clamp procedure with stable isotopically labeled tracer infusions was used to assess in vivo insulin sensitivity in the liver and muscle. Muscle and adipose tissue biopsies were also performed to evaluate cellular markers of insulin signaling and ER stress.
Nonalcoholic Fatty Liver Disease (NAFLD) in Mice: An NAFLD mouse model was established by feeding mice a high-fat diet (HFD) for 16 weeks. For the last four weeks of the study, a subset of these mice was orally administered TUDCA. The therapeutic effects were evaluated by measuring the expression of genes related to intestinal tight junctions, lipid metabolism, and inflammation. Tissue inflammation was assessed by hematoxylin and eosin staining, and the gut microbiota composition was analyzed using 16S rRNA gene sequencing.
Cardiovascular Diseases: Protecting the Heart and Vasculature
TUDCA has also demonstrated protective effects in the cardiovascular system, with studies showing its potential to mitigate atherosclerosis and pressure overload-induced cardiac remodeling.
In a mouse model of atherosclerosis (ApoE-/- mice), TUDCA treatment reduced the plaque area in arteries. It also inhibited the activation of the AIM2 inflammasome in macrophages, a key event in the inflammatory processes of atherosclerosis, and enhanced cholesterol efflux capacity.
In a mouse model of pressure overload-induced cardiac remodeling , oral administration of TUDCA was found to reduce cardiac hypertrophy, myocardial fibrosis, and apoptosis. These beneficial effects were associated with a reduction in ER stress markers in the heart tissue.
Quantitative Data: TUDCA in Cardiovascular Diseases
| Disease Model | Intervention | Key Quantitative Results | Reference |
| Atherosclerosis (ApoE-/- Mice) | 1,000 mg/kg/day TUDCA | Decreased plaque lesions compared to saline-treated mice. | |
| Cardiac Remodeling (TAC Mouse Model) | 300 mg/kg TUDCA orally | Significantly reduced heart weight to body weight ratio and expression of hypertrophic marker genes. Significantly reduced myocardial fibrosis and collagen deposition. |
Experimental Protocols: Cardiovascular Disease Models
Atherosclerosis (ApoE-/- Mouse Model): Atherosclerosis was induced in ApoE-/- mice by feeding them a high-fat diet. One group of these mice was treated with 1,000 mg/kg/day of TUDCA. The extent of atherosclerotic plaque formation was quantified in the aortic sinuses. The expression of ER stress and inflammasome markers in macrophages was also analyzed.
Pressure Overload-Induced Cardiac Remodeling (TAC Mouse Model): Cardiac pressure overload was induced in mice through transverse aortic constriction (TAC). One group of TAC mice received oral administration of 300 mg/kg body weight of TUDCA for four weeks. The effects on cardiac remodeling were assessed by measuring the heart weight to body weight ratio, expression of hypertrophic genes, and histological analysis of myocardial fibrosis and apoptosis. ER stress markers in the heart tissue were also evaluated.
Experimental Workflow: Preclinical Cardiovascular Studies
Caption: General experimental workflow for preclinical studies of TUDCA in cardiovascular diseases.
Conclusion
The compiled evidence strongly suggests that TUDCA holds significant therapeutic potential across a diverse range of diseases. Its fundamental mechanisms of action—combating cellular stress and apoptosis—are relevant to numerous pathological conditions. While preclinical results are largely positive, clinical data, particularly for neurodegenerative diseases, underscores the need for further large-scale, well-designed trials to definitively establish its efficacy in humans. The favorable safety profile of TUDCA, however, makes it a compelling candidate for continued investigation and development. This comparative guide provides a valuable resource for researchers to navigate the existing data and identify promising avenues for future research into this versatile therapeutic agent.
References
- 1. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bile acid TUDCA and neurodegenerative disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tauro-D4-ursodeoxycholic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like Tauro-D4-ursodeoxycholic acid are paramount for maintaining a secure and compliant laboratory environment. Adherence to proper disposal protocols mitigates risks and ensures compliance with environmental regulations. This guide provides step-by-step procedures for the appropriate disposal of Tauro-D4-ursodeoxycholic acid.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle Tauro-D4-ursodeoxycholic acid with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person. |
II. Waste Classification and Collection
Tauro-D4-ursodeoxycholic acid should be treated as a hazardous chemical waste. Improper disposal can lead to environmental contamination and regulatory penalties.
Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition and can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Tauro-D4-ursodeoxycholic acid." Note any solvents or other chemicals mixed with the waste.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. Ensure the container is tightly closed except when adding waste.
III. Disposal Procedure
The primary recommendation for the disposal of Tauro-D4-ursodeoxycholic acid is to use a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Segregation: Ensure that waste containing Tauro-D4-ursodeoxycholic acid is not mixed with other incompatible waste streams.
-
Containment: Securely cap the labeled hazardous waste container.
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or the designated waste management contractor.
-
Documentation: Maintain accurate records of the generated waste, including the chemical name, quantity, and date of accumulation.
-
Professional Disposal: The licensed waste disposal service will then handle the ultimate disposal in accordance with local, state, and federal regulations. Do not dispose of Tauro-D4-ursodeoxycholic acid down the drain or in regular trash.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Tauro-D4-ursodeoxycholic acid.
Caption: Disposal workflow for Tauro-D4-ursodeoxycholic acid.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Tauro-D4-ursodeoxycholic acid, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Tauro-D4-ursodeoxycholic acid
For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of Tauro-D4-ursodeoxycholic acid. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain the integrity of your research.
Tauro-D4-ursodeoxycholic acid is a deuterated form of a secondary bile acid. While the Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.[1] Potential acute effects include eye irritation, and it may be harmful if absorbed through the skin or inhaled.[1]
Personal Protective Equipment (PPE) Summary
A comprehensive approach to personal safety involves the consistent use of appropriate PPE. The following table summarizes the required and recommended equipment for handling Tauro-D4-ursodeoxycholic acid.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes or dust particles that may cause eye irritation.[1] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | To prevent skin contact and potential absorption of the compound.[1] Dispose of contaminated gloves after use. |
| Body Protection | Laboratory coat | To protect street clothing and skin from contamination.[1] |
Standard Operating Procedure for Handling Tauro-D4-ursodeoxycholic acid
Adherence to a standardized workflow is paramount for both safety and experimental reproducibility. The following diagram and procedural steps outline the recommended process for handling this compound from receipt to disposal.
Caption: This diagram illustrates the sequential workflow for safely handling Tauro-D4-ursodeoxycholic acid in a laboratory setting.
Experimental Protocols
1. Preparation and Weighing:
-
Don Personal Protective Equipment: Before handling the compound, put on a lab coat, safety glasses, and nitrile gloves.
-
Prepare the Weighing Area: If the compound is a solid, conduct all weighing operations within a chemical fume hood or on a balance with a draft shield to minimize the risk of inhalation or dispersal of dust.
-
Weighing: Use appropriate tools (e.g., spatulas) to handle the solid compound. Avoid creating dust.
2. Dissolution and Aliquoting:
-
Solvent Selection: Many deuterated bile acids are dissolved in methanol for use as internal standards in LC-MS studies. Ensure the chosen solvent is compatible with your experimental design.
-
Dissolution: Add the solvent to the vial containing the weighed compound. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: If necessary, aliquot the solution into smaller, clearly labeled, and sealed containers for storage. Store the sealed vials at the recommended temperature, typically -20°C.
3. Spill and Emergency Procedures:
-
In Case of a Spill:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Carefully pick up the spilled material and place it in a suitable, closed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent.
-
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.
4. Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with Tauro-D4-ursodeoxycholic acid, including gloves, pipette tips, and empty vials, should be considered chemical waste.
-
Containerization: Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: Dispose of the waste container in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.
By adhering to these guidelines, researchers can confidently and safely handle Tauro-D4-ursodeoxycholic acid, ensuring both personal safety and the integrity of their scientific investigations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
